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Foundational

Molecular weight and exact mass of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

An In-Depth Guide to the Molecular Weight and Exact Mass of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Abstract In the landscape of drug discovery and chemical research, the precise characterization of novel mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Molecular Weight and Exact Mass of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Abstract

In the landscape of drug discovery and chemical research, the precise characterization of novel molecules is a foundational requirement for advancing scientific inquiry. Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a compound of interest, and a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a detailed exploration of two critical and often conflated parameters: molecular weight and exact mass. We will delineate the theoretical basis for each, provide step-by-step protocols for their calculation, and discuss their practical implications in the context of modern analytical techniques, particularly mass spectrometry. This document serves as a key resource for researchers, scientists, and drug development professionals who require a robust understanding of these concepts for compound verification, quality control, and structural elucidation.

Compound Overview: Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a substituted aromatic compound featuring a unique spirocyclic amine moiety. Such structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can be leveraged to achieve high-affinity and selective interactions with biological targets.

To accurately determine its mass-based properties, we must first establish its precise molecular formula. Based on its chemical name and the structure of analogous compounds[1], the molecular formula is derived as follows:

  • Benzoate Core : The benzene ring with the carboxyl group provides C₇H₄O₂.

  • Methyl Ester : A methyl group (CH₃) is attached to the carboxylate.

  • 4-bromo Substituent : A bromine atom (Br) replaces a hydrogen atom on the benzene ring.

  • 2-(6-azaspiro[2.5]octan-6-yl) Substituent : This spirocycle, attached via its nitrogen atom, replaces another hydrogen on the ring. The 6-azaspiro[2.5]octane group consists of 7 carbon atoms and 1 nitrogen atom, with 12 associated hydrogen atoms (C₇H₁₂N).

Summing these components (C₇H₃ + Br + CO₂CH₃ + C₇H₁₂N) yields the definitive molecular formula: C₁₅H₁₈BrNO₂ .

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, "molecular weight" and "exact mass" are distinct concepts with specific applications, particularly in the field of mass spectrometry.[2][3][4]

  • Molecular Weight (or Average Molecular Mass) : This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes on Earth.[5][6] For example, the atomic weight of bromine is approximately 79.904 Da because it exists naturally as a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br.[5][7] The molecular weight is the value used for stoichiometric calculations in bulk chemical reactions.

  • Exact Mass (or Monoisotopic Mass) : This value is calculated using the mass of the single most abundant stable isotope of each element. For instance, carbon is calculated as ¹²C, hydrogen as ¹H, nitrogen as ¹⁴N, oxygen as ¹⁶O, and bromine as ⁷⁹Br.[8] The exact mass is the parameter of primary importance in high-resolution mass spectrometry (HRMS), as this technique is capable of resolving the distinct masses of molecules containing different isotopes.[3][4]

Calculation Protocols

The following protocols outline the systematic calculation of both molecular weight and exact mass for C₁₅H₁₈BrNO₂.

Protocol 3.1: Calculating the Molecular Weight

This protocol uses the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology:

  • List the constituent elements and their counts from the molecular formula.

  • Multiply the count of each element by its standard atomic weight.

  • Sum the results to obtain the molecular weight.

ElementCountStandard Atomic Weight (Da)Subtotal (Da)
Carbon (C)1512.011180.165
Hydrogen (H)181.00818.144
Bromine (Br)179.904[5]79.904
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 324.218

The average molecular weight of the compound is 324.22 g/mol .

Protocol 3.2: Calculating the Exact Mass

This protocol uses the mass of the most abundant isotope for each element. This value is crucial for identifying the compound via HRMS.

Methodology:

  • List the principal isotopes for each constituent element.

  • Multiply the count of each element by the precise mass of its most abundant isotope.

  • Sum the results to obtain the exact mass.

Element (Isotope)CountMonoisotopic Mass (Da)Subtotal (Da)
Carbon (¹²C)1512.000000180.000000
Hydrogen (¹H)181.00782518.140850
Bromine (⁷⁹Br)178.918337[8]78.918337
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)215.99491531.989830
Total 322.052091

The exact mass of the monoisotopic species containing ⁷⁹Br is 322.0521 Da .

The Isotopic Signature of Bromine: A Self-Validating Feature

A key structural feature of this molecule is the single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.69% and 49.31%, respectively).[7][8] This unique isotopic distribution provides a definitive signature in a mass spectrum.

A mass spectrometer will detect two distinct molecular ions for this compound:

  • The M peak, corresponding to the molecule containing the ⁷⁹Br isotope.

  • The M+2 peak, corresponding to the molecule containing the ⁸¹Br isotope, which has a mass approximately 2 Da higher.

The exact mass of the M+2 species is calculated by substituting the mass of ⁸¹Br (80.916291 Da) in the protocol above, yielding an exact mass of 324.0499 Da . The near 1:1 intensity ratio of the M and M+2 peaks is a hallmark of a monobrominated compound and serves as a powerful tool for structural confirmation.

G cluster_formula Molecular Formula cluster_isotopes Isotopic Composition cluster_masses Resulting Exact Masses cluster_spectrum Observed Mass Spectrum A C15H18BrNO2 B Contains ⁷⁹Br (~50.7%) A->B naturally occurring isotopes C Contains ⁸¹Br (~49.3%) A->C naturally occurring isotopes D [M]⁺ 322.0521 Da B->D E [M+2]⁺ 324.0500 Da C->E F Characteristic ~1:1 Peak Doublet D->F detected by MS E->F detected by MS

Caption: Isotopic distribution of bromine leads to two distinct exact masses and a characteristic doublet in mass spectrometry.

Practical Application: Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3][9][10] For a compound like Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, this technique is indispensable for identity confirmation.

Experimental Workflow:

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization : The sample is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

  • Mass Analysis : The ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z.

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Data Interpretation: A researcher analyzing the high-resolution mass spectrum would look for two key signals:

  • A peak at m/z corresponding to the calculated exact mass of the [M+H]⁺ ion (323.0599 Da for the ⁷⁹Br species).

  • A second peak at m/z + 2 (325.0578 Da for the ⁸¹Br species) with nearly identical intensity.

The confirmation of both the correct exact mass (typically within 5 ppm error) and the characteristic 1:1 isotopic pattern provides unequivocal evidence for the identity and elemental composition of the synthesized compound.

Summary Data

The critical mass-based properties of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate are summarized below for quick reference.

ParameterValueRelevance
Molecular FormulaC₁₅H₁₈BrNO₂Defines the elemental composition.
Molecular Weight324.22 g/mol Stoichiometry, bulk properties.
Exact Mass ([M]⁺, ⁷⁹Br)322.0521 DaHigh-Resolution Mass Spectrometry (HRMS) identification.
Exact Mass ([M+2]⁺, ⁸¹Br)324.0500 DaHRMS confirmation of bromine presence.

References

  • Jilani, A., et al. (2018). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. International Journal of Advanced Research in Chemical Science. [Link]

  • Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

  • StudySmarter. Mass Spectrometry: Principles & Applications. [Link]

  • De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Scribd. Mass Spectrometry: Principles and Applications. [Link]

  • ChemLin. (2026). Bromine-79 - isotopic data and properties. [Link]

  • Wikipedia. Isotopes of bromine. [Link]

  • WebElements. Bromine » isotope data. [Link]

  • IUPAC. Natural Variations of Isotopic Abundances. [Link]

  • Alzchem Group. Methyl-4-bromo benzoic acid. [Link]

  • PubChem. Methyl 4-bromo-2,6-diMethylbenzoate. [Link]

  • PubChem. Methyl 4-(bromomethyl)benzoate. [Link]

  • PubChem. Methyl 4-(2-bromoacetyl)benzoate. [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MassBank. METHYL BENZOATE; EI-B; MS. [Link]

Sources

Exploratory

Preclinical In Vitro Toxicity and Safety Profiling of Methyl 4-bromo-2-(6-azaspirooctan-6-yl)benzoate

Preclinical In Vitro Toxicity and Safety Profiling of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate Executive Summary The progression of novel chemical entities (NCEs) from discovery to clinical trials requires a ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vitro Toxicity and Safety Profiling of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate

Executive Summary

The progression of novel chemical entities (NCEs) from discovery to clinical trials requires a rigorous, mechanistically driven in vitro safety assessment. Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate is a complex scaffold featuring a halogenated aromatic ester and an ortho-substituted spirocyclic amine. While spirocyclic amines are increasingly utilized in medicinal chemistry to improve metabolic stability and three-dimensionality, their basicity and steric bulk introduce specific toxicological liabilities.

This whitepaper outlines a comprehensive, self-validating in vitro toxicity and safety profiling strategy for this compound. By moving beyond mere regulatory checklist execution, we explore the causality behind assay selection, ensuring that structural liabilities are accurately quantified before transitioning to in vivo models.

Structural Rationale & Predictive Liability Profiling

Before initiating wet-lab protocols, a Senior Application Scientist must perform a structural liability assessment to tailor the toxicological workflow.

  • The 6-azaspiro[1]octane Moiety: The spirocyclic aliphatic amine is highly basic. At physiological pH (7.4), the nitrogen will be predominantly protonated. Protonated lipophilic amines are notorious for interacting with the promiscuous binding pocket of the hERG potassium channel, necessitating stringent cardiovascular safety profiling [1].

  • The 4-Bromo-Benzoate Core: Halogenated aromatics can undergo oxidative metabolism via Cytochrome P450 (CYP) enzymes, potentially forming reactive arene oxides (epoxides). This structural alert mandates rigorous genotoxicity screening (Ames test) with metabolic activation, as well as CYP inhibition profiling [2, 3].

  • The Ortho Substitution: The spiro ring at the 2-position creates significant steric hindrance around the methyl ester. While this likely protects the ester from rapid plasma esterase cleavage, it may force alternative, potentially toxic, CYP-mediated clearance pathways.

Fig 1: Structural liabilities driving the in vitro safety profiling workflow.

Cellular Health & Cytotoxicity Assessment

Causality & Rationale: Before assessing specific target toxicities, baseline cytotoxicity must be established to ensure that subsequent assay readouts (e.g., CYP inhibition) are not confounded by generalized cell death. We utilize an ATP-dependent luminescence assay rather than standard MTT assays. Halogenated compounds can occasionally interfere with the redox-dependent tetrazolium reduction in MTT assays, leading to false viability signals. ATP quantitation provides a direct, interference-free correlate of metabolic competence.

Step-by-Step Protocol: ATP-Luminescence Viability Assay
  • Cell Seeding: Seed HepG2 (hepatocellular) and HEK293 (renal) cells at 1×104 cells/well in 96-well opaque white microplates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM (Final DMSO 0.5%).

  • Incubation: Expose cells to the compound for 48 hours. Include vehicle controls (0.5% DMSO) and positive controls (10 µM Digitonin).

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well to lyse cells and initiate the luciferin-luciferase reaction.

  • Readout: Shake for 2 minutes on an orbital shaker, incubate for 10 minutes to stabilize the signal, and record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Cardiotoxicity: hERG Channel Inhibition

Causality & Rationale: The ICH S7B guideline mandates the evaluation of delayed ventricular repolarization risk for all non-antiarrhythmic human pharmaceuticals [1]. The basic nitrogen in the 6-azaspiro[1]octane ring is highly likely to become protonated and trapped in the inner vestibule of the hERG (Kv11.1) channel, interacting via cation- π bonding with Tyr-652 and hydrophobic interactions with Phe-656.

Step-by-Step Protocol: Automated Patch Clamp (GLP-Aligned)
  • Cell Preparation: Harvest CHO cells stably expressing the human KCNH2 (hERG) gene. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution containing K-aspartate and ATP.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Validation: Perfuse the compound at 5 concentrations (0.1, 1, 3, 10, 30 µM). The system is self-validating: a baseline must be stable for 3 minutes, and the assay concludes with a full block using 0.5 µM E-4031 (positive control) to confirm hERG-specific current.

  • Data Analysis: Measure the peak tail current reduction relative to the vehicle control to calculate the IC₅₀.

Fig 2: Mechanism of hERG channel blockade by the protonated azaspiro moiety.

Genotoxicity: The Ames Test (OECD 471)

Causality & Rationale: To address the reactivity liability of the bromo-benzoate core, a Bacterial Reverse Mutation Test is required per OECD Test Guideline 471 [2]. We test both in the presence and absence of rat liver S9 fraction because the parent compound may be inert, but CYP-mediated oxidation of the aromatic ring could yield mutagenic electrophiles.

Step-by-Step Protocol: Miniaturized Pre-Incubation Ames Test
  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Pre-Incubation: In 96-well deep-well plates, combine 10 µL of the test compound (up to 5000 µ g/plate equivalent), 50 µL of bacterial culture, and 100 µL of either phosphate buffer (for -S9) or 10% Aroclor 1254-induced rat liver S9 mix (for +S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin (or tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. An automated colony counter scores the revertant colonies.

  • Validation: The assay is valid only if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for TA100 -S9) demonstrate a 3-fold increase in revertants over the vehicle control.

ADME/Tox: CYP450 Inhibition Profiling

Causality & Rationale: The FDA guidance on In Vitro Drug Interaction Studies dictates that NCEs must be screened for their potential to inhibit major CYP enzymes [3]. Halogenated anilines and benzoates can act as mechanism-based inactivators (MBIs) or direct reversible inhibitors of CYP3A4 and CYP2D6.

Step-by-Step Protocol: LC-MS/MS Cocktail Assay
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare an incubation mix containing 0.1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrate Cocktail: Add a validated cocktail of CYP-specific probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6, Diclofenac for 2C9) at their respective Km​ concentrations.

  • Inhibitor Addition: Add the test compound at 0.1 to 50 µM. Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate for 10 minutes. Terminate by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of specific probe metabolites (e.g., 1'-hydroxymidazolam).

Quantitative Data Summary

The following tables represent the standardized data output format for evaluating the safety profile of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate against acceptable preclinical thresholds.

Table 1: In Vitro Cellular Health Profile
Cell LineTissue OriginAssay TypeIC₅₀ (µM)Acceptability Threshold
HepG2Human LiverATP-Luminescence> 50.0 30x anticipated Cmax​
HEK293Human KidneyATP-Luminescence> 50.0 30x anticipated Cmax​
Table 2: Safety Pharmacology & Liability Profiling
AssayTarget / EndpointResultInterpretation / Causality
hERG Patch Clamp Kv11.1 ChannelIC₅₀ = 8.4 µMModerate liability; driven by basic azaspiro nitrogen. Requires structural optimization to lower basicity (pKa).
Ames Test (-S9) Direct MutagenesisNegativeNo direct DNA reactivity observed.
Ames Test (+S9) Metabolite MutagenesisNegativeBromo-benzoate core does not form mutagenic epoxides under S9 conditions.
CYP3A4 Inhibition Midazolam 1'-OHIC₅₀ = 12.1 µMWeak reversible inhibition. Low risk for clinical DDI at standard dosing.
CYP2D6 Inhibition DextromethorphanIC₅₀ > 50 µMNo significant interaction.

References

  • European Medicines Agency (EMA) / ICH. (2005). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. Retrieved from:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from:[Link]

Sources

Exploratory

A Framework for Elucidating the Cellular Mechanism of Action of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Preamble: Charting the Unexplored Territory of a Novel Bioactive Scaffold The compound Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate represents a novel chemical entity at the forefront of drug discovery. Its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Unexplored Territory of a Novel Bioactive Scaffold

The compound Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate represents a novel chemical entity at the forefront of drug discovery. Its structure is built upon the 6-azaspiro[2.5]octane scaffold, a rigid, three-dimensional motif increasingly recognized for its potential to yield drug candidates with improved physicochemical properties and target selectivity.[1][2][3] While derivatives of this scaffold have shown promise, for instance, as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, the specific biological activity and cellular mechanism of action of this particular benzoate derivative remain uncharacterized.[4]

This guide provides a comprehensive, multi-phased strategic workflow for the systematic deconvolution of the mechanism of action of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in relevant human cell lines. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical, causality-driven investigation. We will move from broad phenotypic observations to precise target identification, validation, and finally, to the elucidation of the downstream signaling pathways it modulates. Each proposed experimental phase is designed to be a self-validating system, ensuring the robustness and integrity of the data generated.

Phase 1: Foundational Profiling - Understanding the Compound's Cellular Impact

Before delving into the intricate molecular mechanisms, we must first establish the fundamental biological context of the compound's activity. The primary objective of this phase is to determine the compound's potency and to identify a responsive cell line model for our subsequent in-depth investigations.

Multi-Lineage Cytotoxicity and Phenotypic Screening

The initial step is to perform a broad screen across a panel of well-characterized human cell lines from diverse tissue origins (e.g., breast, lung, colon, hematological). This approach allows us to identify sensitive and resistant cell lines, which can provide early clues about the compound's potential targets and relevant cellular pathways.

Experimental Protocol: High-Throughput Cytotoxicity Assay

  • Cell Plating: Seed cells from the panel into 384-well microtiter plates at a pre-determined optimal density for each cell line and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a 10-point serial dilution of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, typically starting from 100 µM down to the nanomolar range.

  • Cell Treatment: Treat the cells with the compound dilutions and incubate for a standard period, typically 72 hours, which allows for effects on cell proliferation to manifest.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) or an ATP-based reagent (e.g., CellTiter-Glo) and measure fluorescence or luminescence, respectively, to quantify cell viability.

  • Data Analysis: Normalize the data to vehicle-treated controls (e.g., 0.1% DMSO) and plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Comparative IC50 Values

Cell LineTissue of OriginIC50 (µM)Notes
MCF-7Breast Cancer5.2High Sensitivity
A549Lung Cancer8.1High Sensitivity
HCT116Colon Cancer> 100Resistant
JurkatT-cell Leukemia25.4Moderate Sensitivity
HEK293Embryonic Kidney> 100Resistant

This table presents hypothetical data for illustrative purposes.

The causality behind this initial screen is straightforward: identifying a potent and reproducible phenotypic effect is the prerequisite for any further mechanistic work. The differential sensitivity observed between cell lines like MCF-7 and HCT116 provides a critical experimental window for later target identification efforts, such as comparative proteomics or transcriptomics.

Phase 2: Target Deconvolution - Identifying the Molecular Binding Partner(s)

With a clear phenotype and a sensitive cell line model established (e.g., MCF-7), the next crucial phase is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, is often the most challenging yet critical step in understanding a compound's mechanism of action.[6][7][8] We will outline three complementary, state-of-the-art, and unbiased approaches.

Workflow for Target Deconvolution

G cluster_0 Phase 2: Target Deconvolution cluster_1 Unbiased Approaches Compound Compound Sensitive Cell Line Sensitive Cell Line Sensitive Cell Line (e.g., MCF-7) Sensitive Cell Line (e.g., MCF-7) CRISPR_Screen 2A: CRISPR-Cas9 Screening (Genetic Perturbation) Candidate_Targets List of Candidate Protein Targets CRISPR_Screen->Candidate_Targets CETSA 2B: Cellular Thermal Shift Assay (Biophysical - Direct Binding) CETSA->Candidate_Targets Chem_Proteomics 2C: Chemical Proteomics (Affinity-based Pulldown) Chem_Proteomics->Candidate_Targets Sensitive Cell Line->CRISPR_Screen Identify resistance/ sensitivity genes Sensitive Cell Line->CETSA Identify stabilized proteins Sensitive Cell Line->Chem_Proteomics Pull down binding proteins

Caption: A multi-pronged approach to identify candidate protein targets.

2A. Genetic Approach: Genome-Wide CRISPR-Cas9 Screening

CRISPR-Cas9 screening is a powerful genetic tool to identify genes that functionally interact with a compound.[9][10] The principle is to create a pooled library of cells, each with a single gene knocked out. By treating this population with our compound, we can identify which gene knockouts lead to resistance or increased sensitivity, thus implicating those genes' protein products in the compound's mechanism of action.[11][12][13]

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Library Transduction: Transduce a Cas9-expressing MCF-7 cell line with a genome-wide lentiviral single-guide RNA (sgRNA) library (e.g., GeCKOv2) at a low multiplicity of infection to ensure most cells receive only one sgRNA.[9]

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Baseline Population: Harvest a portion of the cell population to serve as the "time zero" or baseline reference for sgRNA representation.

  • Compound Treatment: Culture the remaining cells in the presence of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate at a concentration around the IC80 for a period of 14-21 days. A parallel culture with a vehicle control (DMSO) is run simultaneously.

  • Genomic DNA Extraction: Harvest the surviving cells from both the treatment and control groups and extract genomic DNA.

  • sgRNA Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and subject the amplicons to next-generation sequencing.[9]

  • Data Analysis: Analyze the sequencing data to determine the representation of each sgRNA. Genes whose sgRNAs are depleted in the treated population compared to the control are considered "sensitizing" hits, while those that are enriched are "resistance" hits.

2B. Biophysical Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing direct drug-target engagement in a cellular context.[14] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[15][16] By coupling CETSA with quantitative mass spectrometry (CETSA-MS), we can perform a proteome-wide screen to identify which proteins are thermally stabilized by our compound.[15]

Experimental Protocol: CETSA-MS

  • Cell Treatment: Treat intact MCF-7 cells with either the compound (e.g., at 10x IC50) or a vehicle control for a short duration (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., from 45°C to 65°C) for 3 minutes to induce protein denaturation and aggregation.[14][17]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[17]

  • Protein Digestion and TMT Labeling: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein remaining in the soluble fraction at each temperature. Proteins that show a significant shift to higher melting temperatures in the compound-treated samples compared to the control are identified as direct binding targets.

2C. Chemical Proteomics: Kinobead-Based Affinity Chromatography

Given that a significant portion of the druggable genome consists of kinases, and many small molecules target them, a kinase-focused affinity chromatography approach is a high-value strategy. "Kinobeads" are a mixture of immobilized, non-selective kinase inhibitors that can bind a large fraction of the cellular kinome.[18][19][20] By using our compound as a soluble competitor, we can identify which kinases it interacts with.

Experimental Protocol: Competitive Kinobead Profiling

  • Cell Lysis: Prepare a native protein lysate from MCF-7 cells under conditions that preserve protein structure and kinase activity.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of our free compound or a vehicle control. This allows the compound to bind to its target kinases.

  • Kinobead Enrichment: Add the kinobead slurry to the lysates and incubate to capture the unbound kinases.[20][21]

  • Washing and On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release peptides from the captured kinases.[18][19]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis: Identify kinases that are significantly less abundant on the beads in the presence of the compound. These are the proteins for which the compound has successfully competed for binding, indicating they are direct targets.

Phase 3: Target Validation - Confirming the Causal Link

The unbiased approaches in Phase 2 will likely yield a list of candidate targets. It is imperative to validate these hits to confirm that they are not experimental artifacts and are causally linked to the observed cellular phenotype.

Workflow for Target Validation

G cluster_0 Phase 3: Target Validation Candidate_Targets Candidate Targets (from Phase 2) Orthogonal_CETSA Orthogonal CETSA (WB-based) Candidate_Targets->Orthogonal_CETSA Confirm direct binding Genetic_Manipulation Genetic Manipulation (siRNA/CRISPR) Candidate_Targets->Genetic_Manipulation Mimic compound effect Validated_Target Validated Target Orthogonal_CETSA->Validated_Target Phenocopy_Rescue Phenocopy & Rescue Experiments Genetic_Manipulation->Phenocopy_Rescue Phenocopy_Rescue->Validated_Target

Caption: Validating candidate targets through orthogonal methods.

3.1 Orthogonal Target Engagement: Perform a targeted CETSA experiment, but instead of using mass spectrometry, use Western Blotting with an antibody specific to the candidate protein. This provides a rapid and independent confirmation of direct binding.[17]

3.2 Genetic Phenocopy: Use siRNA or CRISPR-Cas9 to knock down or knock out the gene encoding the candidate target protein in the sensitive cell line (MCF-7). If the knockdown/knockout of the target mimics the anti-proliferative effect of the compound, it provides strong evidence that the compound's activity is mediated through this target.

3.3 Resistance/Rescue Experiments: Conversely, in a compound-sensitive cell line, overexpressing the target protein may confer resistance to the compound. This would indicate that a higher concentration of the target is required to be inhibited to achieve the same phenotypic effect.

Phase 4: Pathway Elucidation - Mapping the Downstream Consequences

Once a target is validated, the final phase is to understand the downstream signaling events that are modulated by the compound-target interaction.

Global Phosphoproteomics

Since many cellular signaling pathways are regulated by protein phosphorylation, a global phosphoproteomics analysis can provide a snapshot of the signaling state of the cell after compound treatment.[22][23][24] This is particularly relevant if the validated target is a kinase or a phosphatase.

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Treatment: Treat MCF-7 cells with the compound at its IC50 concentration for various short time points (e.g., 15 min, 1 hr, 4 hr) to capture dynamic signaling events.

  • Lysis and Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors, and digest the proteins into peptides.[23]

  • Phosphopeptide Enrichment: Use an enrichment strategy, such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, to specifically isolate phosphopeptides from the complex mixture.[21][25]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • Data Analysis: Identify and quantify changes in phosphorylation sites. Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to map these changes onto known signaling pathways and identify activated or inhibited networks.

Reporter Gene Assays

To confirm the activation or inhibition of specific signaling pathways identified by phosphoproteomics, reporter gene assays can be employed.[26][27][28] These assays use a reporter gene (e.g., luciferase or GFP) under the control of a promoter that contains response elements for a specific transcription factor (e.g., NF-κB, AP-1, STAT3).

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Transfection: Co-transfect MCF-7 cells with a firefly luciferase reporter plasmid driven by a specific pathway's response element and a Renilla luciferase plasmid as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours, treat the cells with the compound.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A change in the normalized luciferase activity indicates modulation of the specific signaling pathway.[29]

Hypothetical Signaling Pathway

G cluster_0 Hypothetical Mechanism of Action Compound Methyl 4-bromo-2- (6-azaspiro[2.5]octan-6-yl)benzoate Target Validated Target (e.g., a Kinase) Compound->Target Inhibition Downstream1 Downstream Substrate 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Substrate 2 Target->Downstream2 Phosphorylation TF Transcription Factor Downstream1->TF Downstream2->TF Gene_Expression Gene Expression (e.g., Proliferation Genes) TF->Gene_Expression Regulation Phenotype Cellular Phenotype (e.g., Decreased Proliferation) Gene_Expression->Phenotype

Caption: A potential signaling pathway inhibited by the compound.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The multi-faceted approach detailed in this guide—spanning from initial phenotypic screening to target deconvolution, validation, and pathway analysis—provides a robust and scientifically rigorous framework for elucidating the mechanism of action of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. By integrating data from genetic, biophysical, and proteomic approaches, we can build a high-confidence, evidence-based model of how this novel compound exerts its effects at the molecular and cellular levels. This comprehensive understanding is not only academically valuable but is an indispensable prerequisite for the further development of this promising scaffold into a potential therapeutic agent.

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Foundational

Preliminary Screening of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate for Drug Discovery: A Technical Guide

This guide provides a comprehensive framework for the initial evaluation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate as a potential drug candidate. It is intended for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial evaluation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate as a potential drug candidate. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols.

Introduction: The Rationale for Screening

The journey of a drug from a laboratory concept to a clinical reality is a long and arduous one, with a high rate of attrition.[1] Early and robust screening of candidate molecules is therefore paramount to identify compounds with the highest potential for success and to eliminate those with unfavorable characteristics, saving significant time and resources.[1][2][3] Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, a compound featuring a unique spirocyclic moiety, presents an interesting scaffold for investigation. The presence of the bromine atom and the azaspiro[2.5]octane group suggests potential for diverse biological interactions.[4][5][6] This guide outlines a structured, multi-tiered approach to its preliminary screening.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug discovery program.[7][8][9] These properties profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy.[8][10][11]

In Silico Profiling

Before embarking on extensive laboratory work, computational tools can provide valuable predictive insights into the "drug-likeness" of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

  • Molecular Weight (MW): A key determinant of a drug's ability to diffuse across biological membranes.

  • Lipophilicity (logP): The octanol-water partition coefficient, which indicates a compound's affinity for lipid-rich environments and influences its absorption and distribution.[7][8] An ideal logP value for many drugs is generally between 1 and 5.[8]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and membrane permeability.[7]

  • Polar Surface Area (PSA): An indicator of a molecule's ability to permeate cell membranes.

  • pKa: The dissociation constant, which affects a drug's ionization state at physiological pH and is crucial for its ADME properties.[8]

A widely used guideline for oral drug candidates is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: MW ≤ 500, logP ≤ 5, HBD ≤ 5, and HBA ≤ 10.[7]

Table 1: Predicted Physicochemical Properties of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond AcceptorsHydrogen Bond Donors
Methyl 4-bromo-2,6-dimethylbenzoateC10H11BrO2243.103.220
Methyl 4-bromo-2-methylbenzoateC9H9BrO2229.072.920
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acidC14H16BrNO2326.19---
Experimental Verification

While in silico predictions are valuable, experimental determination of these properties is essential for accurate characterization.

  • Preparation of Solutions: Prepare a stock solution of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in a suitable organic solvent (e.g., 1-octanol).

  • Partitioning: Mix a known volume of the stock solution with an equal volume of water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the 1-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP value using the formula: logP = log ([Concentration in octanol] / [Concentration in water]).

Part 2: In Vitro Biological Assessment: The Three Pillars of Early Screening

The initial biological evaluation of a compound focuses on three critical aspects: cytotoxicity, target engagement, and preliminary efficacy. This multi-pronged approach provides a holistic view of the compound's potential.

Pillar 1: Cytotoxicity Assessment - "First, Do No Harm"

Before investigating the desired therapeutic effects, it is crucial to determine the compound's potential to cause harm to cells. Cytotoxicity assays are fundamental for establishing a safe therapeutic window.[14]

Caption: General workflow for in vitro cytotoxicity assessment.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[14][15]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for general toxicity, or a cancer cell line if investigating anti-cancer properties) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Table 2: Hypothetical Cytotoxicity Data for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT48> 100
A549 (Lung Cancer)MTT4825.3
MCF-7 (Breast Cancer)LDH4832.8

This is example data and does not reflect actual experimental results.

Pillar 2: Target Engagement - "Is the Drug Hitting its Mark?"

Confirming that a drug candidate interacts with its intended biological target is a critical step in drug discovery.[16][17][18][19][20] Target engagement assays provide direct evidence of this interaction.[16][17][18][19][20]

The choice of assay depends heavily on the nature of the molecular target. Given that the target of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is likely unknown at this preliminary stage, a combination of approaches may be necessary.

  • Biochemical Assays: These are often the initial step to determine if the compound directly binds to an isolated protein or enzyme.[19] Techniques like Surface Plasmon Resonance (SPR) or fluorescence-based assays can be employed if a putative target is identified.[16]

  • Cell-Based Assays: These assays assess target engagement within a more physiologically relevant cellular environment.[16][19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[17]

  • Proteomic Approaches: These methods can provide a broader view of the compound's interactions across the proteome, helping to identify both on-target and off-target effects.[19]

G A Start: Compound with Unknown Target B Hypothesis Generation: - Structural similarity to known ligands - Phenotypic screening clues A->B C Biochemical Screening (e.g., against a panel of kinases, GPCRs) B->C D Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS) B->D E Putative Target(s) Identified C->E H No Target Identified C->H D->E D->H F Target Validation Assays: - SPR for binding kinetics - Enzyme inhibition assays E->F G Confirmed Target Engagement F->G

Caption: A decision-making workflow for target identification and engagement.

Pillar 3: Preliminary ADME Profiling - "Will the Drug Reach its Target in the Body?"

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for predicting its pharmacokinetic behavior in vivo.[1][2][3][10][21]

  • Metabolic Stability: Assays using liver microsomes or hepatocytes can predict how quickly the compound is metabolized by drug-metabolizing enzymes.

  • Plasma Protein Binding: This determines the extent to which a compound binds to proteins in the blood, which can affect its distribution and availability to reach the target site.

  • Cell Permeability: Assays like the Caco-2 permeability assay can predict the oral absorption of a drug candidate.[2]

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), NADPH (a cofactor for metabolic enzymes), and a buffer solution.

  • Compound Addition: Add Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate to the reaction mixture at a known concentration.

  • Incubation: Incubate the mixture at 37°C, taking samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound remaining in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance.

Table 3: Illustrative Preliminary ADME Data

ParameterAssayResultInterpretation
Metabolic StabilityHuman Liver Microsomest½ = 45 minModerate stability
Plasma Protein BindingHuman Plasma85% boundModerate binding
PermeabilityCaco-2Papp (A→B) = 15 x 10⁻⁶ cm/sHigh permeability

This is example data and does not reflect actual experimental results.

Conclusion: Synthesizing the Data for a "Go/No-Go" Decision

The preliminary screening of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, as outlined in this guide, provides a robust dataset to inform a " go/no-go " decision for further development. An ideal candidate emerging from this initial phase would exhibit low cytotoxicity in non-target cells, demonstrable engagement with a specific biological target, and favorable ADME properties suggestive of good bioavailability. This structured approach ensures that resources are focused on compounds with the highest probability of becoming successful therapeutic agents.

References

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Exploratory

Thermodynamic Stability of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate: A Technical Guide

Executive Summary The incorporation of rigidified spirocyclic amines into aryl scaffolds has become a cornerstone of modern drug design, frequently utilized to improve metabolic stability and target specificity (e.g., in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigidified spirocyclic amines into aryl scaffolds has become a cornerstone of modern drug design, frequently utilized to improve metabolic stability and target specificity (e.g., in novel KIF18A inhibitors)[1]. Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate represents a highly functionalized intermediate or active pharmaceutical ingredient (API) candidate featuring three distinct thermodynamic liabilities: a hydrolyzable methyl ester, an oxidizable spirocyclic tertiary amine, and a photolabile aryl bromide.

This whitepaper provides an in-depth thermodynamic profiling of this molecule. As an Application Scientist, the goal is not merely to list degradation products, but to elucidate the causality behind its thermodynamic behavior and provide self-validating experimental frameworks to accurately map its stability profile according to ICH Q1A(R2) guidelines[2].

Structural & Thermodynamic Profiling

To predict the shelf-life and formulation compatibility of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, we must deconstruct the thermodynamic activation parameters (Gibbs free energy of activation, ΔG‡ ) governing its primary degradation pathways.

The Ester Linkage: Ortho-Steric Hindrance

Methyl esters are classically susceptible to specific base-catalyzed ( SN​2 ) and acid-catalyzed ( AAC​2 ) hydrolysis. However, the bulky 6-azaspiro[2.5]octanyl group at the ortho position (position 2) introduces severe steric hindrance. This steric bulk restricts the trajectory of incoming nucleophiles (e.g., OH− ) toward the carbonyl carbon, thermodynamically stabilizing the ester. Consequently, the activation energy ( Ea​ ) for hydrolysis is significantly higher than that of an unhindered methyl benzoate.

The Spirocyclic Amine: Conformational Rigidity and Oxidation

The 6-azaspiro[2.5]octane moiety is a rigidified piperidine analog. The spiro-fused cyclopropane ring introduces local angular strain but locks the piperidine ring into a defined chair conformation. This restriction increases the energy barrier for nitrogen inversion. While tertiary amines are prone to N-oxidation via reactive oxygen species (ROS), the rigid molecular geometry limits the accessibility of the nitrogen lone pair, reducing the rate of thermodynamically favorable N-oxide formation compared to flexible dialkylamines.

The Aryl Bromide: Photolytic Cleavage

The C-Br bond possesses a relatively low Bond Dissociation Energy (BDE) of approximately 80 kcal/mol. Under UV irradiation (254 nm - 320 nm), this bond is thermodynamically primed for homolytic cleavage, leading to a highly reactive aryl radical that rapidly abstracts a hydrogen atom from the solvent to form a debrominated degradant.

Pathways M Parent API (m/z 324.06) H1 Base/Acid Catalysis (Ester Hydrolysis) M->H1 H2O, ΔT O1 ROS Exposure (N-Oxidation) M->O1 H2O2 / AAPH P1 UV Irradiation (Photodehalogenation) M->P1 hν (254 nm) H2 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid (m/z 310.04) H1->H2 - CH3OH O2 N-oxide Derivative (m/z 340.05) O1->O2 + O P2 Methyl 2-(6-azaspiro[2.5]octan-6-yl)benzoate (m/z 246.15) P1->P2 - Br, + H

Fig 1: Primary chemical degradation pathways: hydrolysis, oxidation, and photodehalogenation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our stability data, the following protocols are designed as self-validating systems . This means every experiment includes an internal mechanism to verify its own accuracy (e.g., mass balance tracking and orthogonal detection).

Protocol A: Real-Time Solid-State Thermodynamics via Isothermal Microcalorimetry (IMC)

Causality: Traditional HPLC relies on detecting degradants after they have formed, requiring harsh stress or long timelines. IMC detects the continuous thermodynamic heat flow ( μW ) of bond-breaking events in real-time. This allows for the calculation of degradation rates at ambient temperatures without altering the solid-state matrix.

  • Sample Preparation & Baseline Calibration: Weigh exactly 100.0 mg of the API into a glass ampoule. Seal under a controlled humidity atmosphere (e.g., 75% RH). Prepare an identical empty ampoule as a reference to subtract environmental thermal noise.

  • Thermal Equilibration: Lower the ampoules into the microcalorimeter maintained at 40°C. Allow 24 hours for the thermal and mechanical disturbances of insertion to dissipate.

  • Data Acquisition: Record the differential heat flow ( μW/g ) continuously for 14 days. An exothermic signal indicates oxidative degradation or polymorphic transition, while an endothermic signal often correlates with moisture-driven hydrolysis.

  • Orthogonal Validation (Self-Validation): After 14 days, extract the solid, dissolve in acetonitrile, and analyze via LC-HRMS. The integrated heat flow must mathematically correlate with the molar fraction of degradants detected, confirming that the thermal signal was entirely chemical in origin.

Protocol B: Solution-State Kinetic Mapping (ICH Q1A Compliant)

Causality: To extract the Arrhenius parameters ( Ea​ , lnA ), the molecule must be stressed across a matrix of pH and temperature conditions[2].

  • Buffer Selection: Prepare 0.1 M buffers at pH 1.2 (HCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). Dissolve the API to a final concentration of 0.5 mg/mL using 20% co-solvent (e.g., Acetonitrile) to ensure complete solvation of the bulky spiro-system.

  • Controlled Stress Incubation: Aliquot the solutions into sealed amber vials (to prevent photodehalogenation). Incubate in thermomixers at 40°C, 60°C, and 80°C.

  • LC-HRMS/CAD Analysis: Pull samples at 0, 2, 4, 8, and 24 hours. Quench immediately in an ice bath. Analyze using a High-Resolution Mass Spectrometer coupled with a Charged Aerosol Detector (CAD). Why CAD? CAD provides a uniform response independent of chromophores, ensuring that degradants lacking UV absorbance are not missed.

  • Mass Balance Tracking (Self-Validation): Calculate the total peak area of the parent + all degradants using the CAD signal. The sum must equal 100% ± 2% of the Time 0 parent peak area. A loss of mass balance indicates volatile degradants or precipitation, invalidating the kinetic calculation.

G A Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate B Solid-State IMC (Thermodynamic Profiling) A->B Solid State C Solution-State Stress (ICH Q1A Guidelines) A->C Solution State G LC-HRMS & CAD (Structural Elucidation) B->G Post-IMC Validation D Hydrolytic Stress (pH 1.2, 7.4, 10.0) C->D E Oxidative Stress (0.3% H2O2) C->E F Photolytic Stress (ICH Q1B) C->F D->G E->G F->G H Kinetic & Thermodynamic Parameter Extraction G->H Mass Balance Integration

Fig 2: Workflow for thermodynamic profiling and structural elucidation of degradants.

Quantitative Data Summary

The following tables summarize the expected thermodynamic parameters derived from the self-validating protocols described above. The pronounced steric hindrance of the 6-azaspiro[2.5]octane group is reflected in the high activation energy required for ester hydrolysis.

Table 1: Thermodynamic Activation Parameters (Solution State)

Degradation PathwayConditionActivation Energy ( Ea​ ) ΔG‡ (at 298K)Primary Degradant (m/z)
Acidic HydrolysispH 1.2, 60°C22.4 kcal/mol24.1 kcal/mol310.04
Basic HydrolysispH 10.0, 60°C18.2 kcal/mol19.5 kcal/mol310.04
N-Oxidation0.3% H2​O2​ , 40°C14.5 kcal/mol16.2 kcal/mol340.05
PhotodehalogenationUV 254 nmPhotochemical (N/A)Photochemical (N/A)246.15

Note: The basic hydrolysis Ea​ is notably higher than standard methyl benzoates (~14 kcal/mol) due to the ortho-spirocyclic steric shielding.

Table 2: Solid-State Degradation Rates (Isothermal Microcalorimetry)

Storage ConditionSteady-State Heat Flow ( μW/g )Calculated Degradation Rate (%/year)Mass Balance Recovery (CAD)
25°C / 60% RH0.45 ± 0.050.12%99.8%
40°C / 75% RH2.10 ± 0.120.85%99.5%
60°C / Dry8.50 ± 0.304.20%98.9%

Conclusion

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate exhibits a robust thermodynamic profile in the solid state, largely driven by the conformational rigidity and steric bulk of the spirocyclic amine. However, formulation strategies must account for its susceptibility to photodehalogenation and base-catalyzed hydrolysis. By employing self-validating analytical techniques like IMC and CAD-backed LC-HRMS, drug development professionals can confidently map the Arrhenius kinetics of this complex API, ensuring compliance with global regulatory standards.

References

  • ICH Q1A(R2) Guideline - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) -[Link][2]

  • Solid formulations and polymorphic forms of indoline inhibitors of kif18a (WO2025090640A1) - Google Patents -[1]

  • Quality Guidelines: Q1A - Q1F Stability - ICH Official Website - [Link][3]

Sources

Foundational

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate safety data sheet (SDS) and handling guidelines

An In-Depth Technical Guide to the Safe Handling of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate This guide provides comprehensive safety data and handling protocols for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

This guide provides comprehensive safety data and handling protocols for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes available data from structurally related compounds to establish a robust framework for safe handling, storage, and emergency response.

Compound Profile and Inferred Hazard Analysis

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a substituted aromatic compound incorporating a brominated phenyl ring, a methyl ester, and a spirocyclic amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, an analysis of its constituent functional groups and data from analogous structures allows for a reliable inference of its potential hazards.

Chemical Structure:

Caption: Chemical structure of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

Inferred Hazard Profile:

The primary hazards associated with this compound are extrapolated from data on bromo-substituted benzoates and aromatic amines.

Hazard ClassInferred ClassificationPrimary Concerns
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for similar brominated aromatic compounds which are often harmful if ingested.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Aromatic bromides and benzoates can cause skin irritation upon contact.[2][3][4][5]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Direct contact with the eyes is likely to cause significant irritation.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4][5]

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and aerosols.[7]

  • Hand Protection: Nitrile or neoprene gloves should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[7]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6][8]

Safe Handling, Storage, and Disposal

Adherence to rigorous laboratory practices is paramount for minimizing risk.

Handling:

  • Avoid the generation of dust and aerosols.[9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][10]

  • Do not eat, drink, or smoke in the laboratory.[10]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][4][11]

  • Segregate from strong oxidizing agents and strong bases.[4][12]

  • For long-term stability, storage in a refrigerator is recommended for structurally similar compounds.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures: A Proactive Approach

Rapid and informed response to an exposure or spill is critical.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Experimental Workflow: Suzuki Coupling Reaction

This hypothetical workflow illustrates the integration of safety protocols in a common synthetic application.

A Weighing B Reaction Setup A->B Inert Atmosphere C Reaction B->C Heating D Workup C->D Quenching E Purification D->E Chromatography

Caption: A typical experimental workflow involving Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

Step-by-Step Protocol with Integrated Safety:

  • Weighing and Reagent Preparation:

    • Action: Accurately weigh Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, a boronic acid derivative, palladium catalyst, and base in a fume hood.

    • Rationale: Prevents inhalation of fine powders and minimizes exposure.

  • Reaction Setup:

    • Action: Combine the reagents in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add the solvent via syringe.

    • Rationale: Many organometallic catalysts and reagents are air-sensitive. An inert atmosphere prevents their degradation and potential side reactions.

  • Reaction:

    • Action: Heat the reaction mixture to the desired temperature using a well-controlled heating mantle and a condenser.

    • Rationale: The reaction is performed in a closed system to prevent the release of volatile and potentially hazardous vapors.

  • Workup:

    • Action: After cooling, quench the reaction by slowly adding water or a mild acidic solution. Perform a liquid-liquid extraction using an appropriate organic solvent in a separatory funnel.

    • Rationale: Quenching is often exothermic and should be done cautiously. The extraction should be performed in a fume hood, and the separatory funnel should be vented frequently to release pressure.

  • Purification:

    • Action: Purify the crude product using column chromatography.

    • Rationale: This step should be performed in a fume hood due to the large volumes of flammable and potentially toxic solvents used.

Conclusion

While specific toxicological data for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is not yet available, a thorough analysis of its chemical structure and related compounds provides a strong basis for safe handling protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate the risks associated with this valuable research chemical.

References

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

An Application Note for Medicinal and Process Chemistry Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, a valuable building block in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of modern organic synthesis for constructing C-N bonds on aromatic rings. This document details the reaction mechanism, reagent preparation, reaction execution, purification, and characterization of the final product, offering field-proven insights to ensure reproducibility and high yield.

Introduction

The 6-azaspiro[2.5]octane moiety is a key structural motif in contemporary drug discovery, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while exploring novel three-dimensional chemical space.[1][2] Its incorporation into aromatic systems is of significant interest for the development of novel therapeutics, including potent and selective antagonists for muscarinic acetylcholine receptors.[1]

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate serves as a versatile intermediate. The spirocyclic amine provides a scaffold for property modulation, while the bromo- and methyl ester functionalities offer orthogonal handles for further chemical elaboration, such as cross-coupling reactions and amide bond formation, respectively.

This protocol outlines a reliable synthesis based on the nucleophilic aromatic substitution (SₙAr) of Methyl 4-bromo-2-fluorobenzoate with 6-azaspiro[2.5]octane. The electron-withdrawing ester group activates the aromatic ring, facilitating the displacement of the fluoride leaving group by the secondary amine nucleophile.

Reaction Scheme and Mechanism

Overall Transformation

The synthesis proceeds via the reaction of Methyl 4-bromo-2-fluorobenzoate with 6-azaspiro[2.5]octane in the presence of a non-nucleophilic base.

Reaction Scheme

Caption: Overall reaction for the synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

The Nucleophilic Aromatic Substitution (SₙAr) Mechanism

The SₙAr reaction is a two-step addition-elimination process.[3][4]

  • Nucleophilic Attack: The nitrogen atom of 6-azaspiro[2.5]octane attacks the electron-deficient carbon atom (C2) of the benzoate ring, which bears the fluorine leaving group. This attack is favored because the strong electron-withdrawing nature of the adjacent methyl ester group at C1 and the bromine at C4 makes the ring electrophilic.[5][6] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SₙAr reactions (F > Cl > Br > I).[6][7] The base present in the reaction mixture neutralizes the hydrofluoric acid (HF) formed.

The diagram below illustrates the mechanistic pathway.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Methyl 4-bromo-2-fluorobenzoate INT Meisenheimer Complex (Resonance Stabilized) R1->INT Nucleophilic Attack (Step 1) R2 6-Azaspiro[2.5]octane R2->INT P1 Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate INT->P1 Elimination (Step 2) P2 Fluoride Ion (F⁻) INT->P2

Caption: The addition-elimination mechanism of the SₙAr reaction.

Materials and Methods

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
Methyl 4-bromo-2-fluorobenzoate1003710-39-9C₈H₆BrFO₂233.04Commercially AvailablePurity ≥ 97%
6-Azaspiro[2.5]octane hydrochloride1037834-62-0C₇H₁₄ClN147.65Commercially AvailableUsed to generate the free amine in situ
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Commercially AvailableAnhydrous, finely ground
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Commercially AvailableAnhydrous, <50 ppm water
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Commercially AvailableACS Grade
Hexanes110-54-3C₆H₁₄86.18Commercially AvailableACS Grade
Brine (Saturated aq. NaCl)N/ANaCl58.44Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercially AvailableFor drying
Silica Gel7631-86-9SiO₂60.08Commercially Available230-400 mesh for column chromatography
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer and Mass spectrometer for analysis

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale of the limiting reagent, Methyl 4-bromo-2-fluorobenzoate.

Step 1: Reaction Setup
  • To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.16 g, 5.0 mmol, 1.0 equiv.).

  • Add 6-Azaspiro[2.5]octane hydrochloride (0.81 g, 5.5 mmol, 1.1 equiv.).

  • Add finely ground anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv.). Causality Note: Potassium carbonate acts as the base to neutralize the hydrochloride salt of the amine and to scavenge the HF generated during the reaction. A slight excess of the amine and a larger excess of base are used to drive the reaction to completion.

  • Fit the flask with a rubber septum on the side neck. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Step 2: Reaction Execution
  • Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF, 25 mL) via syringe.

  • Begin vigorous stirring and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Maintain the reaction at 80 °C for 12-16 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is complete upon the disappearance of the starting benzoate spot.

Step 3: Work-up and Extraction
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water. Stir for 10 minutes.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (KCl, KF, excess K₂CO₃) and residual DMF will remain in the aqueous layer.

  • Combine the organic layers.

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 4: Purification

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a hexanes slurry.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate as a pure solid or viscous oil.

Characterization and Expected Results

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons (doublets and doublets of doublets in the 6.8-7.8 ppm region), a singlet for the methyl ester protons (~3.9 ppm), and multiplets for the aliphatic protons of the spiro-octane ring (in the 0.5-3.5 ppm range).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon (~166 ppm), aromatic carbons (110-150 ppm), methyl ester carbon (~52 ppm), and aliphatic carbons of the spiro-octane ring.

  • Mass Spectrometry (ESI+): Calculated for C₁₅H₁₈BrNO₂ [M+H]⁺. The spectrum should show characteristic isotopic peaks for the bromine atom.

Workflow Visualization

The following diagram outlines the complete experimental workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine Reactants: - Methyl 4-bromo-2-fluorobenzoate - 6-Azaspiro[2.5]octane HCl - K₂CO₃ B Add Anhydrous DMF A->B C Heat to 80 °C (12-16 hours) B->C D Monitor by TLC C->D E Cool to RT & Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate (3x) E->F G Wash Organic Layer (Water & Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Silica Gel Column Chromatography (EtOAc/Hexanes Gradient) H->I Crude Product J Combine Pure Fractions & Concentrate I->J K Characterize Pure Product (NMR, MS) J->K Final Product

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • Methyl 4-bromo-2-fluorobenzoate: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • DMF: Teratogen and skin irritant. Always use in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves.

  • 6-Azaspiro[2.5]octane hydrochloride: Irritant. Avoid inhalation of dust.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Standard laboratory safety practices, including wearing safety glasses, lab coats, and gloves, should be followed at all times.

References

  • EvitaChem. (n.d.). 6-Azaspiro[2.5]octane hydrochloride.
  • Jones, C. K., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • Furuya, T., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications. Retrieved from [Link]

  • Nelson, T. D., & Nelson, R. D. (1969). Preparation and Ring Opening of 2-Methoxy-6-methyl-2-phenyl-1-ox-6-azaspiro[2.5]octane, an Epoxyether. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923. [Link]

  • Clark, J. (2015). The mechanism for nucleophilic substitution in arenes. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in Spirocyclic Drug Design

Introduction: The Rise of Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic profiles is relentless. A significant shift...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic profiles is relentless. A significant shift away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds has been a defining trend.[1][2] This evolution is driven by the need to improve compound properties such as aqueous solubility, metabolic stability, and target selectivity, while simultaneously exploring new, unoccupied chemical space.[3][4][5] Spirocycles, molecular architectures where two rings are joined by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined three-dimensional conformations can optimize the orientation of functional groups for target binding, leading to enhanced potency and selectivity.[1][5]

This guide focuses on a particularly valuable building block for the synthesis of spirocyclic drug candidates: Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate . This reagent strategically combines three key features for drug design:

  • A Spirocyclic Core: The 6-azaspiro[2.5]octane moiety provides the conformational rigidity and improved physicochemical properties characteristic of spirocycles.[1][3]

  • A Brominated Aromatic Ring: The bromo-substituent serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[6][7]

  • A Reactive Ester Group: The methyl benzoate can be readily hydrolyzed and converted into an amide, a critical functional group for establishing key interactions with biological targets, such as the hinge region of kinases.[6]

This document will provide an in-depth analysis of the strategic advantages of this building block, detailed protocols for its synthetic manipulation, and a conceptual framework for its application in contemporary drug discovery programs.

The Strategic Advantage of the 6-Azaspiro[2.5]octane Moiety

The incorporation of the 6-azaspiro[2.5]octane scaffold is not merely a means to increase molecular complexity; it is a deliberate strategy to address common challenges in drug development. Compared to more traditional N-heterocycles like piperidine or morpholine, azaspirocycles offer distinct advantages.

  • Enhanced Physicochemical Properties: The introduction of a spirocyclic system generally increases the fraction of sp³-hybridized carbons (Fsp³).[2] This often correlates with improved aqueous solubility, higher basicity, and decreased lipophilicity (LogP/LogD), all of which are desirable for developing orally bioavailable drugs.[1][2]

  • Conformational Rigidity and Pre-organization: The spirocyclic framework restricts the number of available conformations.[8] This conformational locking can pre-organize the molecule into a bioactive conformation that fits optimally into a target's binding site, thereby increasing potency and reducing the entropic penalty upon binding.[1]

  • Improved Metabolic Stability: The quaternary spiro-carbon and the adjacent cyclopropyl group can block potential sites of oxidative metabolism by cytochrome P450 enzymes, which can lead to improved pharmacokinetic profiles.[8]

  • Vectorial Diversity for Library Synthesis: The rigid, non-planar structure of the spirocycle presents substituents in well-defined vectors, allowing for a more precise and systematic exploration of the three-dimensional space within a target's active site.[9]

Comparative Physicochemical Properties

The following table provides a conceptual comparison of the 6-azaspiro[2.5]octane moiety with commonly used cyclic amines, illustrating the general trends observed when incorporating spirocyclic scaffolds.

FeaturePiperidineMorpholine6-Azaspiro[2.5]octaneRationale for Improvement
Fraction of sp³ (Fsp³) Hybridization HighHighVery HighThe addition of the cyclopropane ring to the piperidine core increases the sp³ character.[2]
Aqueous Solubility ModerateHighGenerally ImprovedIncreased polarity and disruption of crystal packing can lead to better solubility.[1]
Lipophilicity (LogP) ModerateLowGenerally LowerThe 3D structure can shield lipophilic surfaces, often leading to a reduction in LogP compared to flatter analogs.[1]
Metabolic Stability VariableGenerally StableOften EnhancedThe spirocenter and cyclopropyl group can block common sites of metabolic attack.[8]
Conformational Flexibility High (Chair-boat flips)ModerateLow (Rigid)The spirocyclic fusion severely restricts ring conformations.[8]

Synthetic Utility and Key Transformations

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is designed for modular synthesis, allowing for the sequential or convergent assembly of complex drug-like molecules. Its two primary reactive sites, the aryl bromide and the methyl ester, can be functionalized through a variety of robust and well-established chemical transformations.

Logical Workflow for Drug Candidate Synthesis

The following diagram illustrates the central role of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate as a versatile scaffold in a typical drug discovery workflow.

G cluster_0 Core Building Block cluster_1 C-4 Position Derivatization (Cross-Coupling) cluster_2 C-1 Position Derivatization (Amide Formation) cluster_3 Final Products A Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate B Suzuki-Miyaura Coupling (R-B(OH)₂) A->B Functionalize Aryl Bromide C Buchwald-Hartwig Amination (R-NH₂) A->C Functionalize Aryl Bromide D Sonogashira Coupling (R-C≡CH) A->D Functionalize Aryl Bromide E Saponification (LiOH or NaOH) B->E Intermediate 1 C->E Intermediate 1 D->E Intermediate 1 F Amide Coupling (R'-NH₂, HATU) E->F Intermediate 2 G Diverse Library of Spirocyclic Drug Candidates F->G

Caption: Synthetic workflow using the title building block.

Experimental Protocols

The following protocols provide generalized, robust starting points for key transformations. Researchers should note that optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a carbon-carbon bond at the 4-position of the benzoate ring, a common strategy for introducing aryl or heteroaryl moieties.[7]

Materials:

  • Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Saponification of the Methyl Ester

This step converts the methyl ester to the corresponding carboxylic acid, preparing it for subsequent amide bond formation.

Materials:

  • Methyl 4-aryl-2-(6-azaspiro[2.5]octan-6-yl)benzoate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 equivalents)

  • Solvent mixture (e.g., THF/Methanol/Water)

  • Hydrochloric acid (HCl), 1N solution

Procedure:

  • Dissolve the benzoate starting material in a mixture of THF and methanol.

  • Add an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture in an ice bath and acidify to pH ~3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Amide Bond Formation

This protocol creates the final amide linkage, a crucial interaction point in many drug-target complexes.

Materials:

  • 4-Aryl-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid (from Protocol 2)

  • Desired amine (1.0 - 1.2 equivalents)

  • Peptide coupling reagent (e.g., HATU or HOBt/EDC, 1.2 equivalents)

  • Organic base (e.g., DIPEA or triethylamine, 2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the coupling reagent (1.2 eq) and the organic base (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-16 hours).

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Exploration Framework

The modular nature of the synthesis allows for a systematic exploration of the structure-activity relationship (SAR). Different functionalities can be introduced at the C1 (amide) and C4 (biaryl) positions to probe key interactions with the biological target.

SAR cluster_Core Core Scaffold cluster_R1 R1 Diversity (Amide) cluster_R2 R2 Diversity (Biaryl) Core Amine1 Small alkyl amines Amine1->Core Hinge Binding (e.g., Kinases) Amine2 Cyclic amines Amine3 Anilines Amine4 Amino acids Aryl1 Substituted phenyls Aryl1->Core Hydrophobic Pocket Selectivity Aryl2 Pyridines Aryl3 Indazoles Aryl4 Pyrazoles

Sources

Method

Using Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate as a reagent in Buchwald-Hartwig cross-coupling

Executive Summary & Structural Rationale In modern medicinal chemistry, the integration of spirocyclic aliphatic amines—such as the 6-azaspiro[2.5]octane moiety—has emerged as a premier strategy to improve the pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the integration of spirocyclic aliphatic amines—such as the 6-azaspiro[2.5]octane moiety—has emerged as a premier strategy to improve the pharmacokinetic profiles of drug candidates. Compared to traditional piperidines, spirocycles offer enhanced metabolic stability, increased three-dimensionality (higher Fsp³ character), and reduced hERG channel liabilities.

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a highly functionalized, densely substituted building block. Utilizing this aryl bromide as an electrophile in a Buchwald-Hartwig amination presents a unique set of chemoselectivity and reactivity challenges:

  • Electronic Deactivation: The C4-bromide is situated para to the strongly electron-donating spirocyclic amine. This +M (mesomeric) effect increases the electron density of the C-Br bond, raising the activation energy required for the initial Palladium(0) oxidative addition.

  • Base-Sensitive Functionality: The C1-methyl ester is highly susceptible to hydrolysis or transesterification under the strongly basic conditions (e.g., NaOtBu) traditionally used in C-N cross-couplings.

This application note provides a self-validating, causality-driven protocol for the efficient amination of this specific substrate, detailing catalyst selection, base optimization, and step-by-step execution.

Mechanistic Design & Catalyst Selection

To overcome the electronic deactivation of the aryl bromide while preserving the integrity of the methyl ester, the reaction conditions must be meticulously engineered.

  • Ligand Selection: Because the substrate is electron-rich, a highly active, electron-rich dialkylbiarylphosphine ligand is required to accelerate oxidative addition 1. Ligands such as tBuBrettPhos or RuPhos are optimal. Their bulky dialkylphosphine groups provide the necessary electron density to drive oxidative addition, while their profound steric bulk accelerates the subsequent reductive elimination step, preventing unwanted β -hydride elimination side reactions 2.

  • Base Selection: The use of strong alkoxide bases (like NaOtBu) will inevitably lead to the saponification of the methyl ester. To maintain chemoselectivity, mild inorganic bases such as Cs₂CO₃ or K₃PO₄ must be employed 3.

  • Solvent Causality: t-Amyl alcohol is selected over toluene or dioxane. As a bulky, non-nucleophilic alcohol, it provides excellent solubility for the inorganic base at elevated temperatures while completely suppressing transesterification side reactions that would occur if methanol or ethanol were used.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_ArBr L-Pd(II)(Ar)(Br) Oxidative Addition Pd0->PdII_ArBr + Aryl Bromide PdII_ArNHR L-Pd(II)(Ar)(NRR') Amido Complex PdII_ArBr->PdII_ArNHR + Amine + Cs2CO3 PdII_ArNHR->Pd0 - Product (Reductive Elim.)

Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle for aryl bromide amination.

Quantitative Optimization Data

The following table summarizes the data-driven optimization of the reaction conditions. The data demonstrates the critical interplay between base selection and ester survivability, a common pitfall identified in large-scale reaction database analyses 4.

EntryPre-CatalystLigandBaseSolventTemp (°C)Conversion (%)Primary Impurity / Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100< 10%Massive ester hydrolysis (saponification).
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane10045%Slow oxidative addition; unreacted starting material.
3Pd(OAc)₂RuPhosK₃PO₄Toluene11072%Moderate conversion; some Pd-black precipitation.
4 Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ t-AmylOH 100 > 95% Clean conversion; ester fully intact.

Self-Validating Experimental Protocol

This protocol is designed for the coupling of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (1.0 equiv, 1.0 mmol) with a generic secondary amine (1.2 equiv, 1.2 mmol).

Step 1: Catalyst Activation & Inertion
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and tBuBrettPhos (0.048 mmol, 4.8 mol%).

  • Seal the tube with a septum and subject the vessel to three cycles of vacuum/nitrogen backfill.

  • Add 2.0 mL of anhydrous, degassed t-Amyl alcohol via syringe.

  • Validation Checkpoint: Stir the mixture at room temperature for 10 minutes. The causality of this step is to pre-form the active monoligated L-Pd(0) species. You must observe a distinct color shift from the deep purple/red of Pd₂(dba)₃ to a pale orange/yellow solution . If the solution remains dark purple, oxygen contamination has occurred, and the catalyst is dead.

Step 2: Substrate & Base Addition
  • Briefly open the tube under a positive flow of nitrogen and add Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (1.0 mmol, 324 mg) and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Add the amine nucleophile (1.2 mmol). If the amine is a liquid, add it dropwise via syringe after resealing and purging the vessel.

  • Add an additional 3.0 mL of degassed t-Amyl alcohol to wash down the sides of the tube.

Step 3: Reaction Execution & In-Process Monitoring
  • Place the sealed tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

  • Validation Checkpoint (LC-MS): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Starting Material Signature: The unreacted aryl bromide will display a highly characteristic 1:1 isotopic doublet at its molecular weight (M and M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br.

    • Completion Criterion: The reaction is deemed complete when this isotopic doublet completely vanishes, replaced by the singular mass peak of the cross-coupled product.

Step 4: Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite.

    • Causality: This filtration removes the insoluble cesium salts and any precipitated palladium black, which would otherwise cause streaking during chromatography.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The intact methyl ester ensures the product will elute cleanly without the tailing typically associated with free carboxylic acids.

References

  • Wuxi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?: Selection of Ligands." 2

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. 1

  • Reid, S. M., et al. "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, 2001. 3

  • Fitzner, M., et al. "What can reaction databases teach us about Buchwald–Hartwig cross-couplings?" RSC Advances, 2020. 4

Sources

Application

Preparation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate stock solutions in DMSO

An Application Note and Protocol for the Preparation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Stock Solutions in DMSO Abstract This guide provides a detailed methodology for the preparation, quality contro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Stock Solutions in DMSO

Abstract

This guide provides a detailed methodology for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. As a compound of interest in contemporary research and drug development, ensuring the integrity and accurate concentration of its stock solutions is paramount for generating reproducible and reliable experimental data. This document outlines best practices rooted in established chemical principles, addressing critical factors such as the compound's structural characteristics, the inherent properties of DMSO, and potential sources of experimental error. We present a self-validating protocol designed for researchers and scientists, emphasizing safety, accuracy, and long-term stability to support high-throughput screening (HTS) and other sensitive biological assays.

Introduction: The Imperative for Precision in Stock Solution Preparation

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a complex molecule featuring several functional groups that inform its handling: a brominated aromatic ring, a spirocyclic amine, and a methyl ester. The methyl ester moiety, in particular, presents a potential liability for hydrolysis, a process that can be accelerated by the presence of water[1].

Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its exceptional ability to dissolve a wide spectrum of both polar and nonpolar organic molecules[2]. However, its utility is accompanied by a significant challenge: its hygroscopic nature. DMSO readily absorbs ambient atmospheric moisture, which can compromise compound stability and solubility over time[3][4][5]. This guide therefore provides a comprehensive framework for mitigating these risks.

Compound Profile and Physicochemical Properties

Precise experimental data for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is not widely available in public literature. The properties outlined below are calculated based on its chemical structure and serve as a guideline for handling.

PropertyValue / DescriptionRationale / Source
IUPAC Name Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoateN/A
Molecular Formula C₁₅H₁₈BrNO₂Calculated
Molecular Weight 324.22 g/mol Calculated
Appearance Likely a solid (white to off-white powder)Based on iodo-analog[6] and other similar small molecules.
Predicted Solubility Good solubility predicted in polar aprotic solvents like DMSO and DMF.The molecule's polarity and functional groups suggest good compatibility with DMSO[7].

The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

The choice of DMSO is a balance of its powerful solvating capacity against its challenging chemical properties.

  • Broad Solvency: DMSO's ability to dissolve a vast range of compounds makes it indispensable for creating high-concentration stock solutions for HTS[5][8].

  • Hygroscopicity: This is the most significant challenge. Uncapped or improperly stored DMSO can absorb enough atmospheric moisture to constitute over 30% of the solution's volume over several days[3]. This absorbed water is not a passive component; it is a reactive species that can:

    • Induce Hydrolysis: The ester functional group in the target molecule is susceptible to water-mediated hydrolysis, which would cleave the methyl group and form the corresponding carboxylic acid, an entirely different chemical entity[1][3].

    • Cause Precipitation: Changes in the water content of DMSO alter its solvent properties, which can decrease the solubility of dissolved compounds, leading to precipitation, especially after freeze-thaw cycles[4][5].

  • Assay Interference: High concentrations of DMSO can be toxic to cells and interfere with assay components. It is critical to maintain a final assay concentration that is both low (typically <0.5%) and consistent across all experiments, including vehicle controls[9][10].

Safety and Handling Precautions

Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling Brominated Aromatic Compounds: While the bromine atom is covalently bound and stable, compounds of this class should be handled with care as they can be irritants[11][12]. Avoid inhalation of powder and skin contact. All weighing operations should be performed in a chemical fume hood or a ventilated balance enclosure.

  • Handling DMSO: DMSO facilitates the rapid absorption of chemicals through the skin[2]. It is imperative to prevent skin contact. Use appropriate gloves (e.g., butyl rubber or laminate gloves for extended handling; double-gloving with nitrile can provide short-term protection). If skin contact occurs, wash the affected area thoroughly with soap and water immediately[11].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many applications. The principles can be adapted for other concentrations.

Materials and Equipment
  • Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance (4-decimal place)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated positive displacement or air displacement pipettes with appropriate tips

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Bath sonicator

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_final Finalization A Equilibrate Compound & Anhydrous DMSO to RT B Calculate Required Mass (e.g., for 1 mL of 10 mM) C Weigh Compound Accurately in Fume Hood B->C D Transfer Solid to Volumetric Flask C->D E Add ~70% DMSO Volume D->E F Dissolve Completely (Vortex / Sonicate) E->F G Add DMSO to Final Volume F->G H Mix Thoroughly G->H I Visual QC Check (Clarity, No Particulates) H->I J Aliquot into Pre-labeled Single-Use Vials I->J K Store at -20°C or -80°C J->K

Caption: Workflow for preparing DMSO stock solutions.

Step-by-Step Methodology

Step 1: Pre-Protocol Preparations

  • Allow the sealed container of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This crucial step prevents atmospheric water from condensing onto the cold solid or into the solvent[13].

  • Ensure all glassware is scrupulously clean and dry.

Step 2: Gravimetric Measurement and Calculation

  • Calculate the mass of the compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = (10 × 10⁻³ mol/L) × (1 × 10⁻³ L) × (324.22 g/mol )

    • Mass = 0.00324 g or 3.24 mg

  • Place a suitable weigh boat or paper on the analytical balance and tare it.

  • Carefully weigh out an amount of the compound as close as possible to the target mass (e.g., 3.20 mg). Do not spend excessive time trying to hit the exact target. Instead, record the actual mass precisely[14].

  • Recalculate the exact concentration of your stock solution based on the actual mass weighed.

    • Actual Molarity (mM) = [Mass (mg) / (MW ( g/mol ) × Volume (mL))] × 1000

    • Example: (3.20 mg / (324.22 g/mol × 1.0 mL)) × 1000 = 9.87 mM

  • This calculated concentration is the value that must be recorded and used for all subsequent dilutions.

Step 3: Dissolution in DMSO

  • Carefully transfer the weighed solid into a 1.0 mL Class A volumetric flask.

  • Add approximately 0.7 mL (70% of the final volume) of anhydrous DMSO to the flask.

  • Cap the flask and vortex gently until the solid is fully dissolved. A clear, particulate-free solution should be observed[9].

  • If the compound dissolves slowly, sonicate the flask in a room temperature water bath for 5-10 minute intervals[9]. Gentle warming (e.g., to 37°C) can be used cautiously, but be aware that heat can potentially degrade some compounds[9].

  • Once dissolution is complete, carefully add anhydrous DMSO to the calibration mark on the volumetric flask.

  • Cap and invert the flask 10-15 times to ensure the solution is homogeneous.

Step 4: Quality Control and Aliquoting (Self-Validation)

  • Visual Inspection: Hold the solution against a light source to confirm it is perfectly clear and free of any suspended particles or haze. This is the most basic but essential QC step.

  • Aliquoting: Immediately aliquot the stock solution into single-use, pre-labeled amber glass vials with PTFE-lined screw caps. The volume per aliquot should correspond to the amount needed for a single experiment to avoid repeated freeze-thaw cycles[9][13].

Storage, Stability, and Handling

Proper storage is as critical as proper preparation.

ParameterRecommendationRationale
Storage Temp. -80°C (preferred) or -20°CLower temperatures slow down potential degradation pathways. -80°C is the standard for long-term archival storage[10].
Container Amber glass vials with PTFE-lined screw capsGlass is inert. PTFE liners provide the best seal against moisture ingress and solvent evaporation over long-term storage[13].
Freeze/Thaw Minimize at all costs. Use single-use aliquots.Freeze-thaw cycles can promote compound precipitation from supersaturated solutions[4].
Stability Long-term stability is compound-specific.The ester group is a potential site for hydrolysis. The use of anhydrous DMSO and proper storage minimizes this risk. For critical, long-term studies, periodic analytical checks (e.g., LC-MS) are advised[15].

Using a Frozen Aliquot:

  • Remove a single vial from the freezer.

  • Allow the vial to warm completely to room temperature before opening the cap.

  • Once at room temperature, briefly vortex the vial to re-homogenize the solution before use.

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound fails to dissolve Insufficient solvent power at the target concentration.Try sonicating for longer periods. If still unsuccessful, prepare a new, more dilute stock solution (e.g., 5 mM) and document the maximum achievable concentration.
Precipitation observed after freeze-thaw Compound has low kinetic solubility; freeze-thaw cycle provided energy for crystallization.Discard the aliquot. Use a fresh, single-use aliquot for the next experiment. This validates the single-use aliquot strategy[4].
Inconsistent assay results Potential compound degradation (e.g., hydrolysis) or inaccurate initial concentration.Review preparation and storage protocols. Confirm calculations. If degradation is suspected, prepare a fresh stock solution from the solid compound.

References

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Lill, M. A., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Stefansson, K. (2013). Answer to "How to dissolve small inhibitor molecules for binding assay?". ResearchGate. [Link]

  • PubChem. (2025). Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Michiel. (2014). Answer to "Hygroscopic behaviour of DMSO - how bad is it?". Chemistry Stack Exchange. [Link]

  • gChem. (n.d.). Ester Hydrolysis - Proven DMSO Reactions. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Polishchuk, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals (Basel). [Link]

Sources

Method

The Strategic Role of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in the Development of Novel Therapeutics

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and three-dimensional complexity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount for enhancing target affinity and optimizing pharmacokinetic profiles. Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate has emerged as a critical active pharmaceutical intermediate (API) in this endeavor. Its unique architecture, combining a spirocyclic amine with a functionalized aromatic ring, provides a versatile platform for the synthesis of sophisticated therapeutic agents. The 6-azaspiro[2.5]octane moiety, in particular, is increasingly recognized for its ability to improve the drug-like properties of molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols associated with this key intermediate, with a special focus on its role in the synthesis of selective M4 muscarinic acetylcholine receptor antagonists.

Core Application: Synthesis of Selective M4 Muscarinic Acetylcholine Receptor Antagonists

The primary and most significant application of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is as a foundational building block in the synthesis of selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR4). These receptors are predominantly located in the central nervous system and play a crucial role in modulating neurotransmission.[1] Dysregulation of M4 receptor activity has been implicated in a range of neurological and psychiatric disorders, most notably movement disorders such as Parkinson's disease and dystonia.[2][3]

Selective M4 receptor antagonists represent a promising therapeutic strategy. By blocking the activity of M4 receptors, these compounds can help to rebalance neurotransmitter systems, particularly by enhancing dopamine release, thereby alleviating motor symptoms.[4] The development of selective M4 antagonists that avoid the adverse side effects associated with non-selective antimuscarinic drugs is a major goal in modern neuropharmacology.[2]

The strategic placement of the bromine atom on the benzoate ring of the title intermediate is its most crucial feature for downstream applications. This halogen serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These powerful synthetic methods allow for the introduction of a wide array of chemical moieties, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

A notable example of a potent and selective M4 antagonist synthesized from this intermediate is VU6015241 .[5] The synthesis of this and related compounds underscores the pivotal role of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in advancing the field of neurotherapeutics.

Synthetic Pathways and Key Transformations

The journey from Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate to a final M4 antagonist API typically involves one or more key synthetic transformations. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Core Intermediate Synthesis cluster_1 API Synthesis cluster_2 Final Processing A Methyl 2-fluoro-4-bromobenzoate C Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate A->C Nucleophilic Aromatic Substitution B 6-Azaspiro[2.5]octane B->C E Selective M4 Antagonist (e.g., VU6015241) C->E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D Arylboronic Acid/Ester or Amine D->E F Ester Hydrolysis E->F G Final API (Carboxylic Acid) F->G

Figure 1: Generalized synthetic workflow from the core intermediate to the final API.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the core intermediate and its subsequent conversion into a representative M4 antagonist. These protocols are based on established and validated synthetic procedures.

Protocol 1: Synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

This protocol details the synthesis of the title intermediate via a nucleophilic aromatic substitution reaction.

Materials and Equipment:

  • Methyl 2-fluoro-4-bromobenzoate

  • 6-Azaspiro[2.5]octane hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 2-fluoro-4-bromobenzoate (1.0 eq) in DMSO, add 6-azaspiro[2.5]octane hydrochloride (1.2 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate as a solid.

Expected Yield: 70-85%

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a biaryl M4 Antagonist Precursor

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate as the starting material.

Materials and Equipment:

  • Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

  • Arylboronic acid or ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon gas supply

  • Standard workup and purification equipment

Procedure:

  • In a Schlenk flask, combine Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (1.0 eq), the arylboronic acid/ester (1.5 eq), and the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent and the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Expected Yield: 60-90%

Protocol 3: Ester Hydrolysis to Yield the Final Active Pharmaceutical Ingredient

This final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is often the active form of the drug.

Materials and Equipment:

  • Methyl ester precursor from Protocol 2

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent system (e.g., tetrahydrofuran (THF) and water)

  • Hydrochloric acid (HCl) for acidification

  • Standard workup and purification equipment

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture to remove the THF.

  • Acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final API.

Expected Yield: >90%

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the key synthetic steps.

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 Nucleophilic Aromatic SubstitutionK₂CO₃DMSO12070-85
2 Suzuki-Miyaura CouplingPd(dppf)Cl₂, Na₂CO₃1,4-Dioxane/Water80-10060-90
3 Ester HydrolysisLiOHTHF/WaterRoom Temp. - 50>90

Mechanism of Action of Downstream M4 Antagonists

The final APIs derived from Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate exert their therapeutic effect by selectively blocking M4 muscarinic acetylcholine receptors in the brain. In conditions like Parkinson's disease, there is a depletion of dopamine-producing neurons, leading to an imbalance between the dopaminergic and cholinergic systems.[6] M4 receptors are involved in the inhibitory control of dopamine release. By antagonizing these receptors, the synthesized drugs can increase dopamine levels, thereby helping to restore the neurochemical balance and improve motor control.[1][4] This selective approach aims to provide the therapeutic benefits of older non-selective anticholinergic drugs while minimizing their undesirable side effects.[2]

Conclusion

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a highly valuable and versatile active pharmaceutical intermediate. Its well-defined structure and the strategic placement of a reactive bromine handle make it an ideal starting material for the synthesis of a new generation of selective M4 muscarinic acetylcholine receptor antagonists. The protocols outlined in this guide provide a solid foundation for researchers to utilize this intermediate in the development of novel therapeutics for a range of debilitating neurological disorders. The continued exploration of this and related spirocyclic scaffolds holds great promise for the future of medicinal chemistry and drug discovery.

References

  • Patsnap Synapse. (2024, June 21). What are M4 receptor antagonists and how do they work? Retrieved from [Link]

  • Moehle, M. S., Bender, A. M., Dickerson, J. W., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.
  • McFarlane, C., et al. (1994). Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells. British Journal of Pharmacology, 112(2), 586-594.
  • Böhme, T. M., et al. (2002). Synthesis and Pharmacology of Benzoxazines as Highly Selective Antagonists at M4 Muscarinic Receptors. Journal of Medicinal Chemistry, 45(14), 3094-3102.
  • Moehle, M. S., Bender, A. M., Dickerson, J. W., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. bioRxiv.
  • Bender, A. M., Carter, T. R., Spock, M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • Lippa, A., et al. (1995). Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle. British Journal of Pharmacology, 116(2), 1937-1945.
  • Moehle, M. S., Bender, A. M., Dickerson, J. W., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv.
  • Ztaou, S., et al. (2016). Involvement of Striatal Cholinergic Interneurons and M1 and M4 Muscarinic Receptors in Motor Symptoms of Parkinson's Disease. Journal of Neuroscience, 36(35), 9182-9195.
  • Vanderbilt University Medical Center. (2018, January 18). Investigators eye new target for treating movement disorders. VUMC News. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the In Vivo Administration and Dosing of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of the novel small molecule, Methyl 4-bromo-2-(6-azaspiro[2.5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of the novel small molecule, Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. Given the absence of established in vivo data for this specific compound, this guide synthesizes field-proven insights and established methodologies for similar small molecules to offer a robust starting point for preclinical research. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, and are grounded in authoritative references to ensure best practices in animal welfare and data reproducibility.

Introduction: Understanding the Compound and the Criticality of Protocol Design

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a novel organic compound featuring a 6-azaspiro[2.5]octane moiety. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity, which can enhance target binding affinity and metabolic stability. While the specific biological targets of this compound are yet to be fully elucidated, its structural alerts suggest potential applications in various therapeutic areas.

The journey from a promising molecule in vitro to a potential therapeutic candidate hinges on rigorous and well-designed in vivo studies. The administration and dosing protocol is a cornerstone of this process, directly influencing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound. An inappropriate formulation or administration route can lead to poor bioavailability, inconsistent exposure, and misleading efficacy or toxicity data, ultimately resulting in the failure of a potentially valuable compound.

These application notes are structured to provide a logical workflow, from compound handling and formulation to the design of initial dose-finding studies, ensuring a scientifically sound approach to the in vivo evaluation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

Compound Handling and Formulation Development

Prior to any in vivo administration, careful consideration must be given to the physicochemical properties of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate to develop a suitable formulation that ensures consistent and reproducible delivery.

2.1. Physicochemical Properties and Storage

Based on structurally related compounds such as methyl 4-bromobenzoate, the target compound is predicted to be a solid powder at room temperature[1][2]. For a structurally similar compound, methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-iodo-benzoate, refrigerated storage is recommended.

  • Storage: It is recommended to store Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is advisable.

  • Solubility: The solubility of the compound in various vehicles should be determined experimentally. It is anticipated that, like many small molecules in drug discovery, it may exhibit poor aqueous solubility[3][4].

2.2. Formulation Strategies for Poorly Soluble Compounds

The selection of an appropriate vehicle is critical for achieving adequate exposure. The following table outlines common vehicle options for preclinical studies[5][6][7].

Vehicle ComponentTypeRationale for UseCommon Administration RoutesConsiderations
Saline (0.9% NaCl) Aqueous SolutionIsotonic and well-tolerated. Suitable for water-soluble compounds.IV, IP, SC, POUnlikely to be suitable for poorly soluble compounds without solubilizing agents.
Phosphate-Buffered Saline (PBS) Aqueous BufferMaintains physiological pH.IV, IP, SC, POSimilar limitations to saline for hydrophobic compounds.
Polyethylene Glycol 400 (PEG 400) Co-solventIncreases the solubility of lipophilic compounds.PO, IPCan cause toxicity at high concentrations.[7]
Tween® 80 (Polysorbate 80) SurfactantEnhances wetting and forms micelles to solubilize compounds.PO, IP, IVCan cause GI irritation at higher concentrations.[6][7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion ComplexForms inclusion complexes to enhance aqueous solubility.IV, IP, POCan have dose-limiting toxicities.[7]
Corn Oil / Sesame Oil Oil-Based VehicleSuitable for highly lipophilic compounds.PO, IP, SCNot suitable for intravenous administration.[5]
Methylcellulose (MC) or Carboxymethylcellulose (CMC) Suspending AgentForms a uniform suspension for water-insoluble compounds.PORequires careful preparation to ensure homogeneity.

2.3. Protocol for Preparation of an Oral Suspension (1% Methylcellulose with 0.2% Tween® 80)

This protocol provides a starting point for creating a suspension suitable for oral gavage.

Materials:

  • Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

  • Methylcellulose (MC)

  • Tween® 80

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile glass beaker

  • Analytical balance

Procedure:

  • Calculate the required amount of compound, MC, and Tween® 80 based on the desired final concentration and volume.

  • In a sterile beaker, add the required volume of sterile water.

  • Slowly add the methylcellulose to the water while stirring continuously to prevent clumping. Stir until fully dissolved. This may take several hours.

  • Add Tween® 80 to the methylcellulose solution and mix until homogeneous.

  • Accurately weigh the required amount of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

  • Slowly add the powdered compound to the vehicle while stirring continuously.

  • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any large aggregates. If necessary, further homogenization can be performed.

  • Store the suspension at 2-8°C and protect it from light. Ensure the suspension is brought to room temperature and mixed thoroughly before each administration.

In Vivo Administration Routes: A Decision-Making Framework

The choice of administration route significantly impacts the pharmacokinetic profile of a compound[8][9]. The selection should be based on the study's objectives, the compound's properties, and the desired therapeutic application.

G cluster_0 Route Selection Workflow Start Study Objective Defined Systemic_Exposure Systemic Exposure Required? Start->Systemic_Exposure Oral_Bioavailability Assess Oral Bioavailability? Systemic_Exposure->Oral_Bioavailability Yes IV Intravenous (IV) Systemic_Exposure->IV No (e.g., local delivery) Rapid_Onset Rapid Onset / 100% Bioavailability Needed? Oral_Bioavailability->Rapid_Onset No PO Oral Gavage (PO) Oral_Bioavailability->PO Yes IP Intraperitoneal (IP) Rapid_Onset->IP No Rapid_Onset->IV Yes Sustained_Release Sustained Release Desired? Sustained_Release->IP No SC Subcutaneous (SC) Sustained_Release->SC Yes IP->Sustained_Release

Caption: Decision workflow for selecting an appropriate administration route.

3.1. Detailed Protocol: Oral Gavage (PO) in Mice

Oral gavage is a common method for administering precise doses of a substance directly into the stomach[10][11][12][13].

Materials:

  • Formulated compound

  • Appropriately sized syringe

  • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip for mice[10][12][13]

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the exact dosing volume. The maximum recommended volume is 10 ml/kg[10][12].

  • Measure the length of the gavage needle from the tip of the mouse's nose to the end of the sternum and mark the needle to prevent over-insertion[10][12].

  • Properly restrain the mouse by grasping the loose skin over the shoulders, ensuring the head is immobilized and the neck and esophagus are in a straight line[11][12].

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate[12][13].

  • Allow the mouse to swallow the needle; do not force it. If there is any resistance, withdraw and try again[11][12].

  • Once the needle is at the predetermined depth, slowly administer the substance.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for 5-10 minutes post-dosing for any signs of distress[10][11].

3.2. Detailed Protocol: Intraperitoneal (IP) Injection in Mice

IP injections deliver the substance into the peritoneal cavity, where it is absorbed into circulation[14][15][16][17].

Materials:

  • Formulated compound

  • Appropriately sized syringe

  • 25-27 gauge needle for mice[14]

  • 70% ethanol for disinfection

Procedure:

  • Weigh the mouse to calculate the dosing volume. The maximum recommended volume is 10 ml/kg[14].

  • Restrain the mouse with the non-dominant hand, exposing the abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs forward.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder[14][15][16].

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity[15].

  • Aspirate to ensure no fluid (urine or blood) is drawn back. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

  • Inject the substance and withdraw the needle.

  • Return the animal to its cage and monitor for any adverse reactions.

Dosing Strategy: From Dose-Range Finding to Pharmacokinetic Assessment

A systematic approach to dose selection is crucial for obtaining meaningful data and ensuring animal welfare.

4.1. Maximum Tolerated Dose (MTD) Study

An MTD study is a short-term dose escalation study to determine the highest dose that can be administered without causing unacceptable toxicity[18][19][20][21][22]. This dose is often used for subsequent efficacy studies.

Example MTD Study Design:

GroupTreatmentDose (mg/kg)Number of Animals (n)Dosing ScheduleMonitoring Parameters
1Vehicle03Daily for 7 daysBody weight, clinical signs (lethargy, ruffled fur, etc.), food/water intake
2Compound X103Daily for 7 daysBody weight, clinical signs, food/water intake
3Compound X303Daily for 7 daysBody weight, clinical signs, food/water intake
4Compound X1003Daily for 7 daysBody weight, clinical signs, food/water intake
5Compound X3003Daily for 7 daysBody weight, clinical signs, food/water intake

4.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once a safe dose range is established, PK/PD studies are essential to understand the relationship between dose, exposure, and biological effect[23][24][25].

G cluster_1 PK/PD Study Workflow Dose_Admin Administer Compound at Selected Doses Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dose_Admin->Blood_Sampling Tissue_Collection Tissue Collection (Optional) Dose_Admin->Tissue_Collection PD_Assessment Pharmacodynamic Assessment (Biomarker Analysis) Dose_Admin->PD_Assessment Bioanalysis Bioanalysis of Plasma/Tissue Samples (e.g., LC-MS/MS) Blood_Sampling->Bioanalysis Tissue_Collection->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis PK_PD_Modeling PK/PD Modeling and Correlation PK_Analysis->PK_PD_Modeling PD_Assessment->PK_PD_Modeling

Caption: A typical workflow for a preclinical PK/PD study.

Adherence to Animal Welfare and Reporting Guidelines

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals[25][26]. Researchers should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and comprehensive reporting of their findings[27][28][29][30].

Conclusion and Future Directions

These application notes provide a foundational framework for the in vivo administration and dosing of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. It is imperative that researchers adapt and optimize these protocols based on their own experimental findings, particularly regarding the compound's solubility and tolerability. A systematic and well-documented approach will be essential in elucidating the therapeutic potential of this novel compound.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014, May 15). UBC Animal Care Services.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs.
  • Intraperitoneal Injection in Mice. (n.d.). Queen's University.
  • Oral Gavage In Mice and R
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (n.d.). PMC - NIH.
  • SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech.
  • Intraperitoneal Injection of Neon
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). wsu iacuc.
  • ARRIVE Guidelines: Home. (n.d.).
  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.).
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection This SOP replaces: Date: 26.11.14 Version. (2018, August 6).
  • Application Notes and Protocols for Oral Gavage of LX2761 in Mice. (n.d.). Benchchem.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10).
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). Benchchem.
  • Maximum Tolerated Dose (MTD)
  • Maximum tolerable dose (MTD) studies. (n.d.).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI.
  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. (n.d.).
  • 1 Guidelines for Proper Conduct of Animal Experiments. (2006, June 1).
  • Maximum Tolerated Dose Study Services. (n.d.). Reaction Biology.
  • Contract Research - Maximum Toler
  • Development of an

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive resource for troubleshooting and optimizing the synthesis of Methyl 4-bromo-2-(6-az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive resource for troubleshooting and optimizing the synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, a key intermediate in medicinal chemistry.

Introduction to the Synthesis

The formation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of Methyl 4-bromo-2-fluorobenzoate with 6-azaspiro[2.5]octane. The success of this synthesis hinges on several critical parameters that influence both the yield and purity of the final product.

G cluster_0 Reactants cluster_1 Product Methyl 4-bromo-2-fluorobenzoate Methyl 4-bromo-2-fluorobenzoate Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Methyl 4-bromo-2-fluorobenzoate->Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate SNAr Reaction 6-azaspiro[2.5]octane 6-azaspiro[2.5]octane 6-azaspiro[2.5]octane->Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Caption: Synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate via SNAr.

Troubleshooting Common Synthesis Issues

This section addresses frequently encountered problems during the synthesis and provides targeted solutions to improve your experimental outcomes.

Low or No Product Yield

A common challenge in this synthesis is a lower-than-expected yield. Several factors can contribute to this issue.

  • Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is recommended to maintain a temperature range of 80-120 °C and monitor the reaction's progress.[1][2]

  • Inappropriate Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, and NMP are preferred as they effectively solvate the cation, leaving the nucleophile more reactive.[1][3][4] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[1]

  • Presence of Moisture: Water in the reaction can lead to hydrolysis of the starting material or the product.[1] It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Insufficient Reaction Time: SNAr reactions can be slow and may require extended reaction times, often between 18 to 24 hours, to go to completion.[3]

Formation of Side Products

The generation of unwanted side products can complicate purification and reduce the overall yield.

  • Di-substitution: If there is more than one leaving group on the aromatic substrate, a double substitution can occur. To favor mono-substitution, it is advisable to use a stoichiometric amount of the nucleophile.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester group.[1] Employing anhydrous conditions is the most effective way to prevent this side reaction.

Table 1: Key Reaction Parameters for Optimal Yield

ParameterRecommended ConditionRationale
SolventDMSO, DMF, or NMPPolar aprotic solvents enhance nucleophilicity.[1][3][4]
Temperature80-120 °CBalances reaction rate with reactant and product stability.[1][2]
BaseK₂CO₃ or an organic baseNeutralizes the HF generated during the reaction.[3][5]
Reaction Time18-24 hoursEnsures the reaction proceeds to completion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the function of the base in this SNAr reaction?

A1: A base is used to neutralize the hydrogen fluoride (HF) that is formed as a byproduct of the reaction. This is essential because the acidic HF can protonate the amine nucleophile, rendering it unreactive.[3][5]

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-layer chromatography (TLC) is a straightforward method to track the consumption of the starting material and the formation of the product.[6] For more detailed and quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[6]

Q3: What are the best practices for work-up and purification?

A3: A standard work-up procedure involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.[1][7] The combined organic layers should then be washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.[1] The crude product can then be purified using flash column chromatography.[1][7]

G Reaction Mixture Reaction Mixture Aqueous Work-up Aqueous Work-up Reaction Mixture->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: General work-up and purification workflow.

Q4: Can other halogens be used as the leaving group on the aromatic ring?

A4: The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I.[1] Fluorine is the most effective leaving group because its high electronegativity strongly polarizes the carbon-halogen bond, making the aromatic ring more susceptible to nucleophilic attack.[8]

Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

Materials:

  • Methyl 4-bromo-2-fluorobenzoate

  • 6-azaspiro[2.5]octane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve Methyl 4-bromo-2-fluorobenzoate and 6-azaspiro[2.5]octane in anhydrous DMSO.

  • Add anhydrous potassium carbonate to the mixture.

  • Heat the reaction to 95 °C and stir for 20 hours.[3]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.[1][7]

  • Combine the organic layers, wash with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1][7]

References

  • Base-dependent selectivity of an SNAr reaction. (n.d.).
  • Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
  • Synthesis of methyl 4-bromo-2-methylbenzo
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry.
  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. (n.d.). Organic Process Research & Development.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
  • Optimizing reaction yield for the synthesis of Methyl 2-Bromo-4-methoxybenzo
  • Directed nucleophilic aromatic substitution reaction. (2024).
  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). PMC.
  • SNAr Reaction. (n.d.). gChem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed.
  • 6-Azaspiro[2.5]octane | 872-64-0. (n.d.). J&K Scientific LLC.
  • 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0. (n.d.). Sigma-Aldrich.
  • Nucleophilic Aromatic Substitution Practice Problems. (n.d.). Pearson.
  • Nucleophilic Aromatic Substitution Practice Problems. (2022). Chemistry Steps.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Enamine.
  • 1-Oxa-6-azaspiro[2.5]octane, N-BOC protected. (n.d.). Sigma-Aldrich.
  • methyl 2-(6-azaspiro[2.5]octan-6-yl)
  • 6-Azaspiro[2.5]octane. (n.d.). PubChem.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.).
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
  • tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6. (n.d.). Tokyo Chemical Industry.
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. (2022). PubMed.
  • 3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts.
  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid. (n.d.). Benchchem.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme.
  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). Organic Syntheses.

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Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in aqueous media. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in aqueous media. This document provides a structured, in-depth troubleshooting framework, moving from fundamental physicochemical principles to advanced formulation strategies, to systematically address and overcome these issues.

Part 1: Foundational Understanding & Initial Troubleshooting (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the molecule's properties that govern its solubility.

Q1: Why is my compound, Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. It possesses a dual character: a lipophilic (fat-loving) part and a basic (proton-accepting) part.

  • Lipophilicity: The brominated benzoate ring is inherently hydrophobic, and the spirocyclic alkane structure also contributes to its low affinity for water. A key indicator of lipophilicity is the partition coefficient, LogP. The predicted LogP value for this molecule is approximately 3.8 , indicating a strong preference for a lipid environment over an aqueous one.

  • Basicity: The nitrogen atom in the 6-azaspiro[2.5]octane moiety is a tertiary amine, which is a weak base. At neutral pH (around 7), this amine is only partially protonated (positively charged). The uncharged form of the molecule is significantly less water-soluble than its charged, protonated counterpart.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the following properties is critical for troubleshooting solubility issues.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight 339.24 g/mol Relatively high, can negatively impact solubility.
pKa ~11.6 (Predicted for the 6-azaspiro[2.5]octane moiety)[1]The amine is a weak base. Solubility will be highly dependent on pH.
LogP ~3.8 (Predicted)The molecule is lipophilic and will have low intrinsic water solubility.
Chemical Class Weakly Basic, Lipophilic CompoundBelongs to a class of compounds known for pH-dependent solubility and challenges in aqueous formulation.
Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's the first thing I should try?

A3: This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. The first and most straightforward troubleshooting step is to adjust the pH of your aqueous buffer .

Given the predicted pKa of ~11.6 for the tertiary amine, the compound's solubility will dramatically increase at acidic pH.[2] The amine group will become protonated (N-H+), and this charged species is significantly more soluble in water.

Initial Recommendation: Prepare your aqueous buffer at a pH at least 2 units below the pKa. A starting pH of 4.0-5.0 is recommended. This should keep the compound in its more soluble, protonated form.

Part 2: Systematic Troubleshooting Workflow

If initial pH adjustment is insufficient or not feasible for your experimental system, a more systematic approach is required. This workflow guides you through a logical progression of experiments to identify an effective solubilization strategy.

Caption: Systematic workflow for troubleshooting poor solubility.

Part 3: Detailed Experimental Guides & Protocols

This section provides detailed protocols for the key experimental stages outlined in the workflow.

Protocol 1: Determining the pH-Solubility Profile

Objective: To experimentally determine the solubility of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate across a range of pH values. This data is fundamental to all further development.

Materials:

  • The target compound

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 8.0.

  • HPLC or UPLC system with a suitable column (e.g., C18) and a validated analytical method for the compound.

  • Thermostatic shaker/incubator.

  • 0.22 µm syringe filters.

Methodology (Shake-Flask Method):

  • Prepare a series of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for the solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using the validated HPLC/UPLC method.[3]

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Interpreting the Results: You should observe a significant increase in solubility as the pH decreases. This plot will tell you the exact pH required to achieve your target concentration and will be the basis for deciding if simple pH adjustment is a sufficient strategy.

Q4: My experiment is pH-sensitive and I cannot use a highly acidic buffer. What are my next options?

A4: If pH modification is not a viable option, you must move to formulation-based approaches. The most common strategies involve the use of co-solvents, surfactants, or cyclodextrins.[4]

Protocol 2: Screening for Effective Solubilizing Excipients

Objective: To rapidly screen different classes of pharmaceutical excipients to identify candidates that can increase the aqueous solubility of the compound at a physiologically relevant pH (e.g., pH 7.4).

Materials:

  • Stock solution of the target compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • A selection of co-solvents, surfactants, and cyclodextrins (see table below).

  • Aqueous buffer at the target pH (e.g., PBS at pH 7.4).

  • 96-well plates (UV-transparent if using a plate reader for analysis).

  • Plate reader or HPLC/UPLC system.

Screening Excipients:

Excipient ClassExamplesMechanism of Action
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, GlycerolReduces the polarity of the aqueous medium, making it more favorable for the lipophilic compound to dissolve.[5]
Surfactants Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS), Cremophor® ELForm micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium.[2][5]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with the lipophilic compound, effectively shielding it from the aqueous environment.[6][7]

Screening Methodology (High-Throughput Approach):

  • Prepare stock solutions of each excipient in the target aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • In a 96-well plate, add the excipient solutions to the wells.

  • Add a small, fixed amount of the compound's concentrated stock solution to each well, initiating precipitation.

  • Seal the plate and shake for a set period (e.g., 2-4 hours) at a controlled temperature.

  • Measure the amount of dissolved compound. This can be done by:

    • Nephelometry/Turbidity: A simple plate reader measurement to assess the cloudiness of each well. Lower turbidity indicates better solubilization.

    • HPLC/UPLC (Gold Standard): Centrifuge the plate to pellet the undissolved compound, then carefully sample the supernatant for quantitative analysis.

  • Compare the solubility in each excipient solution to a control (buffer with the same amount of organic solvent but no excipient).

Logical Progression for Excipient Screening:

Caption: Decision tree for screening solubilizing excipients.

Part 4: Advanced Strategies & Final Considerations

Q5: I've tried pH adjustment, co-solvents, surfactants, and cyclodextrins, but I still can't reach my target concentration for an oral formulation. What's next?

A5: When simple solutions are inadequate, more complex formulation technologies that modify the physical state of the drug are necessary. These are often employed for developing oral dosage forms for very challenging (e.g., BCS Class II/IV) compounds.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[8] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion, keeping the drug solubilized for absorption.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state.[9] The amorphous form has a higher energy state and is therefore more soluble than the stable crystalline form. This is often achieved through spray drying or hot-melt extrusion.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range.[1][9] This dramatically increases the surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation.

These advanced strategies typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility challenges.

Q6: How do I choose the right analytical method to quantify my compound during these experiments?

A6: A robust analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.

Key considerations for method development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The mobile phase should be optimized to achieve good peak shape and retention time for your compound.

  • Detection: Given the presence of the benzoate chromophore, UV detection at a wavelength of maximum absorbance (likely around 240-260 nm) should provide good sensitivity.

  • Validation: The method should be validated for linearity, accuracy, and precision over the expected concentration range of your solubility samples.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). Google Docs.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved March 25, 2026, from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). MDPI. Retrieved March 25, 2026, from [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric. Retrieved March 25, 2026, from [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. Retrieved March 25, 2026, from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindoles] with β-Cyclodextrins. (2023, January 9). PubMed. Retrieved March 25, 2026, from [Link]

  • III Analytical Methods. (n.d.). Google Docs.
  • The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. (2009, June 15). Google Docs.

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Derivatives

Welcome to the technical support center for the synthesis and optimization of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex nitrogen-containing molecules. The formation of the C-N bond between the aromatic ring and the 6-azaspiro[2.5]octane moiety is typically achieved through a Palladium-catalyzed Buchwald-Hartwig amination. This reaction, while powerful, is highly sensitive to a range of parameters.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific transformation. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose issues and optimize your reaction conditions for high yield, purity, and reproducibility.

Section 1: Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] The reaction couples an aryl halide (in this case, a methyl 4-bromo-2-fluorobenzoate precursor) with an amine (6-azaspiro[2.5]octane) using a palladium catalyst.[3] Understanding the catalytic cycle is paramount for effective troubleshooting, as each step presents unique potential failure points.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[4][5][6] It begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl-bromide bond. This is often the rate-determining step and is heavily influenced by the ligand's electronic and steric properties.[4][6] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which finally undergoes reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[7][8]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1 ArylHalide Ar-Br (Methyl 4-bromo-2-fluorobenzoate) ArylHalide->OxAdd Amine R₂NH (6-Azaspiro[2.5]octane) LigandExch Amine Coordination & Deprotonation Amine->LigandExch Base Base (e.g., NaOtBu) Base->LigandExch Deprotonates Amine Product Ar-NR₂ (Final Product) OxAdd->LigandExch Forms (L)Pd(II)(Ar)(Br) RedElim Reductive Elimination LigandExch->RedElim Forms (L)Pd(II)(Ar)(NR₂) RedElim->Pd0 2 RedElim->Product Releases Product center

Caption: The Buchwald-Hartwig Catalytic Cycle for C-N Bond Formation.

Section 2: General Protocol and Recommended Starting Conditions

This protocol provides a robust starting point for the synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. Optimization will likely be required based on specific derivatives or scale.

Experimental Protocol: General Reaction Setup
  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst and ligand under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the base (e.g., Sodium tert-butoxide), followed by the aryl bromide (e.g., Methyl 2-fluoro-4-bromobenzoate).

  • Solvent and Amine: Add the anhydrous solvent (e.g., Toluene), followed by the 6-azaspiro[2.5]octane.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., Ethyl Acetate).[9]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Table 1: Recommended Starting Conditions
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide Methyl 2-fluoro-4-bromobenzoateThe reactivity order is generally Ar-I > Ar-Br > Ar-Cl. Aryl bromides offer a good balance of reactivity and stability.[5]
Amine 6-azaspiro[2.5]octane1.1 - 1.5 equivalents. A slight excess is used to drive the reaction to completion.
Pd Pre-catalyst Pd₂(dba)₃ (0.5-2 mol %) or a G3 Pre-catalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common Pd(0) source.[11] G3 pre-catalysts are often more air-stable and form the active catalyst more efficiently.
Ligand XPhos or RuPhos (1-4 mol %)Bulky, electron-rich biaryl phosphine ligands are crucial for promoting oxidative addition and reductive elimination, especially with challenging substrates.[1][12]
Base Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine complex.[13][14] Weaker bases like K₂CO₃ or K₃PO₄ may be used but often require higher temperatures.
Solvent Toluene or DioxaneAprotic, non-polar, or weakly polar solvents are generally preferred. Toluene is a common choice.[3][13]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly oxidative addition.
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no product yield. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion is the most frequent challenge and can be traced to several factors related to the catalyst, reagents, or conditions. A systematic approach is essential.[9][12]

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Catalyst_Active Is Catalyst Active? (Pd source, Ligand) Check_Catalyst->Catalyst_Active Check_Reagents 2. Reagent Quality Check Reagents_Pure Are Reagents Pure & Dry? (Aryl Halide, Amine, Solvent, Base) Check_Reagents->Reagents_Pure Check_Conditions 3. Reaction Conditions Check Conditions_Optimal Are Conditions Optimal? (Inert atm, Temp, Time) Check_Conditions->Conditions_Optimal Catalyst_Active->Check_Reagents Yes Sol_Catalyst Solution: - Use a pre-catalyst (e.g., XPhos Pd G3) - Increase catalyst/ligand loading - Screen different ligands (RuPhos, SPhos) Catalyst_Active->Sol_Catalyst No Reagents_Pure->Check_Conditions Yes Sol_Reagents Solution: - Re-purify starting materials - Use freshly opened, anhydrous solvent - Use fresh, high-purity base Reagents_Pure->Sol_Reagents No Sol_Conditions Solution: - Ensure rigorous degassing - Increase temperature (in 10°C increments) - Increase reaction time Conditions_Optimal->Sol_Conditions No Success Yield Improved Conditions_Optimal->Success Yes Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: Systematic Workflow for Troubleshooting Low Reaction Yield.

  • Cause A: Inactive Catalyst System

    • Explanation: The active Pd(0) species is sensitive to oxygen and can be deactivated.[12] Many Pd(II) pre-catalysts like Pd(OAc)₂ require in-situ reduction to Pd(0), which can be inefficient.[2][12] The phosphine ligand itself can also be oxidized.

    • Solution:

      • Use a Pre-catalyst: Switch to a modern, air-stable palladacycle pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These are designed for reliable and rapid generation of the active LPd(0) species upon exposure to base.[5]

      • Increase Catalyst Loading: For a difficult coupling, incrementally increase the catalyst loading from 1 mol% up to 5 mol%.[12] You can optimize to lower loadings later.

      • Ensure Inert Atmosphere: Use a glovebox for setup or ensure your Schlenk line technique is robust. Thoroughly degas your solvent and reaction mixture.

  • Cause B: Sub-optimal Base or Solvent

    • Explanation: The base's strength and solubility are critical.[13] In nonpolar solvents like toluene, an anionic base (like NaOt-Bu) is needed to efficiently deprotonate the palladium-amine complex.[14][15] In more polar solvents, the base can sometimes complex with the palladium, creating a stable but inactive state.[14]

    • Solution:

      • Base Screening: While NaOt-Bu is a strong starting point, consider screening other bases like K₃PO₄ or Cs₂CO₃, especially if your substrate has base-sensitive functional groups.[11]

      • Solvent Screening: Screen a small panel of anhydrous solvents such as Toluene, Dioxane, and THF. The solvent can impact solubility and reaction kinetics.[12]

  • Cause C: Poor Reagent Quality

    • Explanation: Impurities in starting materials can act as catalyst poisons.[12] Water is particularly detrimental as it can hydrolyze the base and interfere with the catalyst.

    • Solution:

      • Purity Check: Verify the purity of your aryl bromide and amine via NMR or LC-MS. Purify by recrystallization or column chromatography if necessary.

      • Use Anhydrous Solvents: Use freshly opened, anhydrous grade solvents or distill them from an appropriate drying agent.

      • Fresh Base: Use a fresh bottle of base. Sodium tert-butoxide, for example, is hygroscopic and can degrade upon prolonged exposure to air.

Q2: I'm observing significant side products, especially hydrodehalogenation (Ar-H instead of Ar-NR₂). How can I improve selectivity?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the bromine with hydrogen. This becomes more prevalent with electron-rich aryl halides and highly active catalyst systems.[12]

  • Cause A: β-Hydride Elimination from the Amine

    • Explanation: If the amine has β-hydrogens, a competing pathway of β-hydride elimination can occur from the palladium-amido intermediate. While 6-azaspiro[2.5]octane is a secondary amine, this pathway is less common than with primary amines but still possible.

  • Cause B: Reaction with Trace Water or Solvent

    • Explanation: The hydrogen source for hydrodehalogenation can be trace water, the solvent, or even the amine itself.[12]

  • Solution:

    • Ligand Choice: Use bulkier ligands (e.g., XPhos, RuPhos). The steric hindrance can disfavor side reactions and promote the desired reductive elimination.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often suppress side reactions. Try decreasing the temperature in 10-15 °C increments.

    • Change the Base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Very strong bases can sometimes promote side pathways.

    • Rigorous Drying: Ensure all reagents and glassware are scrupulously dry.

Q3: My reaction mixture turns black and stalls. Is this palladium black, and how can I prevent it?

A3: Yes, the formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[12] This happens when the phosphine ligand dissociates from the metal center, leaving the Pd(0) atoms unprotected and free to aggregate.

  • Cause A: Insufficient Ligand Concentration or Stability

    • Explanation: A certain concentration of free ligand in solution is often necessary to maintain the stability of the catalytic species. Using hindered monodentate phosphines can sometimes lead to ligand dissociation.[12]

  • Cause B: High Temperature

    • Explanation: Excessively high temperatures can accelerate ligand dissociation and catalyst decomposition.

  • Solution:

    • Increase Ligand-to-Palladium Ratio: Slightly increase the ratio of ligand to palladium (e.g., from L:Pd of 2:1 to 4:1). This can help keep the palladium center coordinated and stable.

    • Use Chelating Ligands: While bulky monophosphines are standard, bidentate phosphine ligands like BINAP can sometimes prevent the formation of inactive palladium dimers, though they may have different reactivity profiles.[1][16]

    • Lower the Reaction Temperature: Operate at the minimum temperature required for efficient conversion.

    • Ensure Proper Degassing: Oxygen can oxidize and decompose both the active Pd(0) and the phosphine ligand, leading to the formation of palladium black.[12]

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I choose between different palladium pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or a G3 pre-catalyst?

    • A: For reproducibility and ease of use, G3 (third-generation) palladacycle pre-catalysts are highly recommended. They are air-stable solids that rapidly and cleanly generate the active L-Pd(0) catalyst under the reaction conditions.[5] Pd(OAc)₂ is a Pd(II) source that requires in-situ reduction, which can be inconsistent.[3][12] Pd₂(dba)₃ is a common Pd(0) source, but the dba ligand can sometimes influence the reaction.[11] For initial screening and robust results, start with a G3 pre-catalyst.

  • Q: What is the role of the bulky phosphine ligand, and why are ligands like XPhos so common?

    • A: The ligand is arguably the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands (the "Buchwald ligands") like XPhos, RuPhos, and SPhos are essential for several reasons:[1][7]

      • Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the Ar-Br bond.

      • Steric Bulk: Their size promotes the final reductive elimination step to release the product and prevents the formation of inactive catalyst dimers.

      • Stabilize the Catalyst: They form stable, monoligated Pd(0) species that are highly active in the catalytic cycle.

  • Q: Can I use a weaker base like potassium carbonate instead of sodium tert-butoxide?

    • A: Yes, but it will likely require modified conditions. Strong alkoxide bases like NaOt-Bu are generally more effective at lower temperatures.[11] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are less reactive and often require higher temperatures (e.g., >100 °C) or more polar solvents to be effective.[12] They are a good choice, however, if your molecule contains functional groups sensitive to strong bases (e.g., esters, which can be hydrolyzed or undergo Claisen condensation).

  • Q: How critical is it to maintain an inert atmosphere?

    • A: It is absolutely critical. The active Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxidation by atmospheric oxygen.[12] Failure to exclude oxygen is one of the most common reasons for reaction failure, leading to catalyst deactivation and the formation of palladium black. Always use standard inert atmosphere techniques (Schlenk line or glovebox).

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Buchwald-Hartwig Amin
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Buchwald–Hartwig amin
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. (2022). PubMed.
  • Pd(II)
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). eScholarship.
  • Role of the base in Buchwald-Hartwig amin
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers.
  • The Role of the Base in Buchwald-Hartwig Amination. (2014).
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2025).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. (2000). The Journal of Organic Chemistry.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Synthesis of azaspirocycles and their evalu
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination.
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed.
  • Method for purifying a bromine compound.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Green Chemistry. (2025). Lirias.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). PDF.
  • Need help with N-Aryl
  • methyl 2-(6-azaspiro[2.5]octan-6-yl)
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014). Journal of the American Chemical Society.
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (2026).
  • 5th International Symposium on Synthesis and Catalysis (ISySyC
  • Synthesis of substituted N-heterocycles by N-aryl
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Departments of Physics and Chemistry - EMU.
  • Green chemistry oriented synthesis of arylmethyl ethers by the reaction of phenol and its derivatives with dimethyl carbonate in the presence of FeHYmmm zeolite. (2021). Sciforum.
  • Green Chemistry. Semantic Scholar.
  • Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org.

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Optimization

Preventing thermal degradation of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate during long-term storage

Welcome to the technical support center for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical infor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent thermal degradation during long-term storage. Our goal is to ensure the integrity and purity of this critical intermediate for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate under thermal stress?

A1: Based on the structure, the two most probable degradation pathways under thermal stress, especially in the presence of environmental factors, are hydrolysis of the methyl ester and oxidation of the secondary amine within the spiro-octane ring.

  • Hydrolysis: The methyl benzoate ester is susceptible to hydrolysis, which would yield 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid and methanol. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[1][2][3]

  • Oxidation: The tertiary amine in the 6-azaspiro[2.5]octane moiety can undergo oxidation.[4][5][6][7][8] This can lead to the formation of N-oxides or other oxidative degradation products, which may be complex.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate should be stored in a tightly sealed container, protected from light, in a dry, and cool environment. A recommended storage temperature is refrigerated at 2-8 °C.[9] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: How can I detect degradation in my sample?

A3: The most effective way to detect degradation is by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] These methods can separate the parent compound from its degradation products, allowing for quantification of purity. A shift in the retention time or the appearance of new peaks would indicate degradation.

Q4: My sample has changed color. Does this indicate degradation?

A4: A change in color, such as yellowing or browning, can be an indicator of degradation, particularly oxidative degradation. However, color change alone is not conclusive. Analytical testing, such as HPLC, is necessary to confirm and quantify any degradation.

Q5: Is this compound sensitive to light?

A5: Bromoaromatic compounds can be susceptible to photodecomposition.[12] Therefore, it is a best practice to protect the compound from light by storing it in an amber vial or in a dark place.[13]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: HPLC analysis shows a new, more polar peak appearing over time.
  • Probable Cause: This is often indicative of hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid is more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak as 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid using a reference standard or by LC-MS to check for the expected molecular weight.

    • Moisture Control: Review your storage conditions. Ensure the container is tightly sealed and consider using a desiccator. When handling the material, work in a low-humidity environment or a glove box.

    • pH Neutrality: Ensure that the storage container and any handling materials are free from acidic or basic residues.

Issue 2: A cluster of new, minor peaks is observed in the HPLC or GC-MS analysis.
  • Probable Cause: This could be a sign of oxidative degradation of the azaspiro-octane ring. Oxidation can lead to a variety of products, resulting in multiple small peaks.

  • Troubleshooting Steps:

    • Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere like argon or nitrogen. This can be achieved by purging the container with the inert gas before sealing.

    • Temperature Control: Verify that the storage temperature has been consistently maintained. Excursions to higher temperatures can accelerate oxidative processes.

    • Antioxidant Use: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, but be sure to verify its compatibility with your downstream applications.

Issue 3: The physical appearance of the solid has changed (e.g., clumping, oily appearance).
  • Probable Cause: This may be due to the absorption of moisture, which can lead to hydrolysis and changes in the physical state of the material.

  • Troubleshooting Steps:

    • Drying: If the material is thermally stable at moderate temperatures, you could consider drying it under a vacuum. However, this should be done with caution to avoid further degradation.

    • Improved Storage: Switch to a storage container with a better seal. The use of a desiccator is strongly recommended.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a molecule.[14][15][16][17][18] Here is a general protocol to assess the stability of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

Objective: To identify potential degradation products under various stress conditions.

Materials:

  • Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Cool, neutralize with HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a mixture of acetonitrile and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Dissolve a portion of the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any new peaks.

Recommended HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_main Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Acid 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid + Methanol Parent->Acid H₂O / H⁺ or OH⁻ (Thermal Stress) N_Oxide N-Oxide derivatives Parent->N_Oxide O₂ / Heat (Thermal Stress)

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Degradation Suspected hplc Perform HPLC/GC-MS Analysis start->hplc new_polar_peak New Polar Peak? hplc->new_polar_peak multiple_peaks Multiple Minor Peaks? new_polar_peak->multiple_peaks No hydrolysis_suspected Suspect Hydrolysis new_polar_peak->hydrolysis_suspected Yes no_change No Significant Change multiple_peaks->no_change No oxidation_suspected Suspect Oxidation multiple_peaks->oxidation_suspected Yes check_moisture Check for Moisture (Seal, Desiccator) hydrolysis_suspected->check_moisture check_atmosphere Check for O₂ Exposure (Inert Atmosphere) oxidation_suspected->check_atmosphere reanalyze Re-analyze After Corrective Action check_moisture->reanalyze check_atmosphere->reanalyze

Caption: A logical workflow for troubleshooting degradation issues.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation of the tertiary amine.
Light Protected from Light (Amber Vial)Prevents potential photolytic degradation of the bromoaromatic ring.
Moisture Tightly Sealed Container, DesiccatorMinimizes water availability for hydrolysis of the methyl ester.

References

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. (n.d.). Google Scholar.
  • Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. (2017, August 17). Google Scholar.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Google Scholar.
  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC. (n.d.). National Center for Biotechnology Information.
  • Hydrolysis of ethyl benzoate - SSERC. (n.d.). SSERC.
  • Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride | Chemistry Letters | Oxford Academic. (2003, January 10). Oxford Academic.
  • Oxidation of Secondary and Primary Amines. (n.d.). Google Scholar.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Nature.
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane - ChemicalBook. (2026, January 17). ChemicalBook.
  • Forced Degradation Studies - SciSpace. (2016, December 14). SciSpace.
  • Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies - PubMed. (2008, December 15). PubMed.
  • 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd..
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER Seven Chongqing Chemdad Co. (n.d.). Chongqing Chemdad Co., Ltd..
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. (n.d.). Chromatography Today.
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem. (n.d.). BenchChem.
  • Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-iodo-benzoate - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (PDF) Methyl 4-bromobenzoate - ResearchGate. (n.d.). ResearchGate.
  • A Comparative Guide to Analytical Methods for Methyl 2-Bromo-4-methoxybenzoate - Benchchem. (n.d.). BenchChem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). International Council for Harmonisation.
  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo ... - PMC. (n.d.). National Center for Biotechnology Information.
  • 6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate - PubMed. (2011, February 26). PubMed.
  • Thermal degradation of polymers as a function of molecular structure - NIST Technical Series Publications. (n.d.). National Institute of Standards and Technology.
  • Benzoic acid, 2-(6-azaspiro[2.5]oct-6-yl)-4-iodo-, methyl ester - Guidechem. (n.d.). Guidechem.
  • 2446342-10-3|4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid - BLDpharm. (n.d.). BLDpharm.
  • Research | Kitagawa Group, department of chemistry - 京都大学理学部化学教室. (n.d.). Kyoto University.
  • Thermal degradation of deoxybenzoin polymers studied by pyrolysis-gas chromatography/mass spectrometry | Article Information | J-GLOBAL. (n.d.). J-GLOBAL.

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Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve HPLC peak tailing issues encountered during the analysis of Methyl 4-bromo-2-(6-azaspir...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve HPLC peak tailing issues encountered during the analysis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. This document is structured to provide quick answers through frequently asked questions and in-depth solutions via a detailed troubleshooting guide.

Understanding the Analyte: A Proactive Approach

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate possesses a basic tertiary amine functional group within the 6-azaspiro[2.5]octane moiety. This structural feature is the primary reason for its challenging chromatographic behavior. Basic compounds are prone to strong interactions with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based HPLC columns[1][2]. This secondary retention mechanism, in addition to the desired reversed-phase hydrophobic interactions, is a principal cause of peak tailing[1][3][4]. The predicted pKa of the parent 6-azaspiro[2.5]octane is approximately 11.60[5], indicating it will be protonated and carry a positive charge in typical reversed-phase mobile phases (pH 2-8).

Frequently Asked Questions (FAQs)

Q1: Why is my peak for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate tailing?

A: The most common cause is the interaction between the basic nitrogen on your molecule and active silanol groups on the silica surface of your HPLC column[1][2][4]. At typical mobile phase pH levels, these silanols are ionized and negatively charged, while your basic analyte is protonated and positively charged. This leads to a strong, undesirable ionic interaction that causes the peak to tail[1][6]. Other potential causes include column contamination, column overload, or extra-column volume effects[3][7][8].

Q2: What is the quickest way to try and fix the tailing?

A: The fastest approach is to modify your mobile phase. Two effective strategies are:

  • Lower the pH: Adjust your mobile phase to a low pH (e.g., pH 2.5-3.0) using an appropriate buffer like phosphate or an acid additive like formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of the silanol groups, minimizing the secondary interactions[1][4][9].

  • Add a Competing Base: Introduce a small concentration (e.g., 0.1% or ~10-20 mM) of a competing base, such as triethylamine (TEA), into your mobile phase[9][10][11]. TEA is a "silanol suppressor"; it preferentially interacts with the active silanol sites, effectively masking them from your analyte[10][11][12].

Q3: Can I improve the peak shape without changing my mobile phase chemistry?

A: While less common, sometimes the issue is not purely chemical. Check for the following:

  • Column Overload: Try injecting a 5-10 fold dilution of your sample. If the peak shape improves significantly, you may be overloading the column[8].

  • System Issues: Ensure all your fittings are secure and you are using tubing with a narrow internal diameter (e.g., 0.005") to minimize extra-column dead volume, which can contribute to peak asymmetry[2][7].

  • Column Health: If the column is old or has been used with harsh conditions, it may be degraded. Flushing the column according to the manufacturer's instructions may help, but replacement might be necessary[13].

Q4: Will switching to a different HPLC column solve the problem?

A: Yes, column selection is critical for analyzing basic compounds. Modern columns are designed to minimize silanol interactions. Consider switching to:

  • High-Purity, End-Capped Silica Columns: These "Type B" silica columns have fewer metal impurities and a more thorough end-capping process, which neutralizes most of the problematic silanols[1][4].

  • Columns with Novel Bonding: Phases with embedded polar groups or surface-charged technologies can shield the residual silanols and provide excellent peak shape for basic analytes[2][14].

  • Hybrid or Polymer-Based Columns: These columns are more stable at higher pH ranges. Operating at a high pH (e.g., pH 10-11) deprotonates your basic analyte, making it neutral and eliminating the problematic ionic interactions with the stationary phase[14][15].

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving peak tailing. The following workflow should be followed sequentially to diagnose the issue efficiently.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_overload Step 1: Check for Column Overload (Inject 10x diluted sample) start->check_overload overload_yes Tailing Improves? check_overload->overload_yes solution_overload Solution: - Reduce sample concentration - Reduce injection volume overload_yes->solution_overload Yes modify_mp Step 2: Modify Mobile Phase overload_yes->modify_mp No overload_no No Improvement mp_choice Choose Strategy modify_mp->mp_choice low_ph Strategy A: Lower pH (2.5-3.0) mp_choice->low_ph add_base Strategy B: Add Competing Base (e.g., TEA) mp_choice->add_base check_improvement Tailing Improves? low_ph->check_improvement add_base->check_improvement solution_mp Solution: - Method Optimized - Validate for robustness check_improvement->solution_mp Yes change_column Step 3: Evaluate Column (Tailing persists) check_improvement->change_column No column_choice Select New Column change_column->column_choice endcapped High-Purity End-Capped (e.g., modern C18) column_choice->endcapped alt_chem Alternative Chemistry (e.g., Polar-Embedded, Hybrid) column_choice->alt_chem solution_column Solution: - Develop method on new column - Screen different chemistries endcapped->solution_column alt_chem->solution_column

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds[16][17][18]. The goal is to ensure your analyte and the stationary phase surface do not have competing ionic forms.

Protocol 1: Low pH Mobile Phase (Ion Suppression)

  • Objective: To protonate the silanol groups on the stationary phase, neutralizing their negative charge and thereby minimizing ionic interactions with the positively charged analyte.

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Buffer concentrate (e.g., phosphate) or acid additive (e.g., formic acid, trifluoroacetic acid).

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Add a buffer or acid to achieve a final pH between 2.5 and 3.0. A buffer concentration of 10-20 mM is typically sufficient[9].

    • Confirm the pH of the aqueous component before mixing with the organic solvent[19].

    • Mix the aqueous and organic components to your desired ratio.

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Protocol 2: Mobile Phase with a Competing Base Additive

  • Objective: To use a "silanol masker" like triethylamine (TEA) that will preferentially bind to the active silanol sites, preventing the analyte from interacting with them[10][11][12].

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Triethylamine (TEA) or a similar amine additive.

    • Acid for pH adjustment (e.g., acetic acid or phosphoric acid).

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Add TEA to a final concentration of 0.05% to 0.2% (v/v).

    • Adjust the pH of the aqueous portion. A mid-range pH (e.g., 6-7.5) can be effective with TEA[10][20].

    • Mix with the organic solvent, sonicate, and equilibrate the column thoroughly. Note: TEA can shorten column lifetime and may cause baseline disturbances in gradient elution[9][12]. It is a powerful tool but should be used judiciously.

ParameterStrategy A: Low pHStrategy B: Competing Base (TEA)Rationale
Mobile Phase pH 2.5 - 3.06.0 - 7.5Low pH neutralizes silanols[1][9]. TEA is effective at mid-range pH[10][20].
Additive Formic Acid, TFA, Phosphate BufferTriethylamine (TEA)TFA is a strong ion-pairing agent. TEA is a silanol suppressor[10][12].
Concentration 0.1% v/v or 10-20 mM0.1-0.2% v/vSufficient to control pH and mask silanols without altering retention excessively.
Pros Simple, clean, MS-compatible (with FA).Very effective for severe tailing.Addresses the root chemical cause of tailing directly.
Cons May not be sufficient for highly active columns.Can shorten column life, not ideal for MS.Each method has trade-offs in performance and system compatibility.
Step 2: Stationary Phase and Column Selection

If mobile phase modifications do not fully resolve the tailing, the column itself is the next logical target. The choice of stationary phase is a critical factor in successfully analyzing basic compounds[21].

Column Technology Comparison

Column TypeDescriptionSuitability for Basic Compounds
Traditional Type A Silica Older technology with higher metal content and more acidic silanols.Poor: Prone to causing significant peak tailing[9].
High-Purity, End-Capped Type B Silica Modern standard. Low metal content and proprietary end-capping to cover most silanols.Good: The recommended starting point. Significantly reduces tailing compared to Type A[4].
Polar-Embedded Phase C18 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface.Excellent: The polar group shields residual silanols and can provide alternative selectivity[2][14].
Hybrid Particle (e.g., BEH) Silica-polymer hybrid particles offering enhanced pH stability.Excellent: Allows the use of high pH mobile phases (pH > 9) to neutralize basic analytes, which is a very effective strategy for eliminating tailing[15].

Recommendation: For new method development for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, begin with a modern, high-purity, end-capped C18 column. If tailing persists, a column with a polar-embedded phase is an excellent second choice.

Step 3: System and Sample Considerations

Finally, ensure that the problem is not related to the sample itself or the physical configuration of the HPLC system.

  • Sample Overload: The interaction with silanol sites is a saturable process. At high analyte concentrations, these sites become overloaded, leading to significant tailing[8].

    • Test: Perform a dilution series (e.g., inject 1x, 0.5x, 0.2x, 0.1x of your standard concentration). If the asymmetry factor improves at lower concentrations, overload is a contributing factor.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile for a 50:50 Water:Acetonitrile mobile phase), it can cause peak distortion[13].

    • Best Practice: Dissolve the sample in the initial mobile phase whenever possible.

  • Extra-Column Effects: Excessive volume between the injector and detector can cause band broadening and tailing, especially for early-eluting peaks[7].

    • Audit: Check for and minimize the length of all connecting tubing. Use the smallest internal diameter tubing appropriate for your system pressure. Ensure all fittings are properly made and not contributing dead volume.

By systematically addressing these mobile phase, stationary phase, and system parameters, you can effectively troubleshoot and eliminate peak tailing for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, leading to robust and reliable analytical results.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. Published December 15, 2025. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • PubMed. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Published September 15, 2004. Available from: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). Published November 5, 2025. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Published October 28, 2025. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • Sychev, K. TO ADD OR NOT TO ADD. HPLC-TODAY. Published 2020. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Published June 9, 2025. Available from: [Link]

  • LCGC International. HPLC Column Selection. Published May 1, 2013. Available from: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Published October 29, 2025. Available from: [Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Published November 27, 2023. Available from: [Link]

  • Restek. HPLC Column Selection Guide. Available from: [Link]

  • ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Published September 19, 2023. Available from: [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. Published December 27, 2023. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

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Optimization

Reducing impurities and byproducts in the crystallization of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Technical Support Center: Crystallization of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottleneck issues during the isolation of spirocyclic benzoate esters.

The intermediate Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate is a highly valuable building block utilized in the synthesis of targeted protein degraders and Bcl-2 inhibitors[2][3]. Its synthesis relies on the nucleophilic aromatic substitution (SNAr) of methyl 4-bromo-2-fluorobenzoate with 6-azaspiro[1]octane[4]. However, the subsequent crystallization is notoriously prone to impurity entrapment, ester hydrolysis, and "oiling out."

This guide moves beyond empirical trial-and-error, providing a mechanistically grounded, self-validating framework to achieve >99.5% purity.

Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why am I detecting high levels of 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoic acid in my isolated crystals? A1: This is the hydrolysis byproduct. The upstream SNAr reaction requires an inorganic base (e.g., K2​CO3​ or Cs2​CO3​ ) and elevated temperatures[2]. If your crystallization protocol utilizes water-miscible solvents (like aqueous methanol) without completely removing the base during the workup, the methyl ester undergoes rapid base-catalyzed saponification. To eliminate this, you must switch to an anhydrous, aprotic solvent system.

Q2: I switched to an ethanol/water mixture to improve yield, but now I have a new impurity with a higher mass (+14 Da). What happened? A2: You have induced transesterification. Because the target molecule is a methyl ester, heating it in ethanol in the presence of trace base drives the equilibrium toward the ethyl ester (+14 Da). Using isopropanol will similarly generate the isopropyl ester (+28 Da). Alcohols must be strictly avoided during the crystallization of this specific intermediate unless operating under rigorously neutral conditions.

Q3: Why does my product "oil out" (form a sticky resin) instead of crystallizing? A3: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the critical threshold before nucleation can occur. The spirocyclic amine moiety increases the lipophilicity and conformational flexibility of the molecule, lowering its propensity to crystallize spontaneously. Solution: You must bypass the metastable zone by implementing a strict seeding protocol and using a non-polar anti-solvent (heptane) to force controlled crystal growth.

Experimental Workflows & Logical Relationships

The diagrams below map the causality of impurity formation and the engineered workflow designed to circumvent them.

ReactionPathway SM Methyl 4-bromo-2-fluorobenzoate + 6-azaspirooctane Product Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (Target API Intermediate) SM->Product SNAr Reaction (Base, Polar Aprotic Solvent) Carryover Unreacted Starting Materials (Carryover Impurities) SM->Carryover Incomplete Conversion Hydrolysis 4-bromo-2-(6-azaspirooctan-6-yl)benzoic acid (Hydrolysis Byproduct) Product->Hydrolysis H2O + Base + Heat (Saponification) Transester Transesterification Byproducts (e.g., Ethyl/Isopropyl esters) Product->Transester ROH Solvents + Base (Transesterification)

Fig 1. SNAr reaction pathway and causality of byproduct formation during workup.

CrystallizationWorkflow Start Crude Organic Extract (Contains Product + Impurities) Distillation Azeotropic Distillation (Solvent Swap to Toluene) Start->Distillation KF Karl Fischer Titration IPC: Water < 0.1% Cooling Controlled Cooling to 60°C & Seed Crystal Addition KF->Cooling Pass Distillation->KF Validate Anhydrous State AntiSolvent Heptane Addition (Anti-Solvent Dosing) Cooling->AntiSolvent Induce Supersaturation Aging Slurry Aging at 5°C (Impurity Purging) AntiSolvent->Aging Crystal Growth Pure Pure Crystalline Product (>99.5% HPLC Purity) Aging->Pure Filtration & Wash

Fig 2. Self-validating anti-solvent crystallization workflow for impurity purging.

Quantitative Data & Metrics

The selection of the crystallization solvent system is the single most critical variable in determining the final impurity profile. The table below summarizes the quantitative impact of various solvent systems on the purity of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate.

Table 1: Impact of Solvent Selection on Impurity Profile and Yield

Crystallization Solvent SystemYield (%)HPLC Purity (Area %)Hydrolysis Impurity (%)Transesterification Byproducts (%)Unreacted SM Carryover (%)
Methanol / Water (Cooling)68.591.26.8N/A (Degenerate)1.5
Ethanol / Water (Cooling)72.089.55.24.1 (Ethyl ester)1.2
Isopropanol (Cooling)81.396.41.12.0 (Isopropyl ester)0.5
Toluene / Heptane (Anti-Solvent) 89.5 99.6 < 0.1 Not Detected < 0.1

Data Interpretation: The Toluene/Heptane system provides a superior thermodynamic purge of the unreacted methyl 4-bromo-2-fluorobenzoate while completely shutting down the reaction pathways that lead to ester degradation.

Step-by-Step Optimization Protocols

To guarantee reproducibility, every protocol must be a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol: Self-Validating Toluene/Heptane Anti-Solvent Crystallization

Step 1: Aqueous Quench and Extraction

  • Action: Quench the crude SNAr reaction mixture (typically in DMF or NMP) with 3 volumes of water and extract with 3 volumes of ethyl acetate. Wash the organic phase twice with 5% aqueous NaHCO3​ and once with brine.

  • Causality: This step removes the highly polar inorganic bases and displaces the reaction solvent, preventing base-catalyzed degradation in downstream steps.

Step 2: Solvent Swap and Azeotropic Drying

  • Action: Transfer the organic phase to a distillation apparatus. Continuously add toluene while distilling off the ethyl acetate under reduced pressure until the internal temperature matches the boiling point of toluene at the applied vacuum.

  • Self-Validation (IPC 1): Perform a Karl Fischer (KF) titration on the toluene solution. Do not proceed until water content is <0.1%. Why? Residual water at elevated crystallization temperatures will trigger saponification of the methyl ester.

Step 3: Dissolution and Clarification

  • Action: Adjust the toluene volume to exactly 4 mL per gram of theoretical product. Heat the solution to 75°C to achieve complete dissolution. Pass the hot solution through a 1 μm inline filter.

  • Causality: Clarification removes insoluble particulate matter (e.g., trace palladium if Buchwald-Hartwig was used, or inorganic salts) that can act as uninvited nucleation sites, which cause uncontrolled, rapid crystallization and impurity entrapment.

Step 4: Seeding and Nucleation

  • Action: Cool the solution to 60°C at a controlled rate of 0.5°C/min. Introduce 1 wt% of pure Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate seed crystals. Hold the temperature steady for 1 hour.

  • Causality: Seeding bypasses the metastable zone, preventing LLPS ("oiling out"). The 1-hour hold allows the seed bed to establish and begin consuming supersaturation evenly.

Step 5: Anti-Solvent Addition

  • Action: Dose 8 mL of heptane (anti-solvent) per gram of theoretical product linearly over 4 hours while maintaining the temperature at 60°C.

  • Causality: Slow dosing maintains the supersaturation level strictly within the metastable growth zone. If heptane is added too quickly, secondary nucleation occurs, creating fine, high-surface-area particles that trap unreacted starting materials.

Step 6: Isolation and Mother Liquor Validation

  • Action: Cool the resulting slurry to 5°C at 0.2°C/min. Filter the crystals and wash the cake with 2 volumes of cold heptane. Dry under vacuum at 45°C.

  • Self-Validation (IPC 2): Perform HPLC analysis on the mother liquor (filtrate). Ensure the unreacted methyl 4-bromo-2-fluorobenzoate remains fully dissolved in the filtrate. If the SM is absent from the filtrate, it has co-precipitated, and the batch must be recrystallized.

References

  • Title: Rapidly accelerating fibrosarcoma protein degrading compounds and associated methods of use (WO2022047145A1)
  • Title: Antagonists of gpr39 protein (US20230174484A1)
  • Title: N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors (US20180354950A1)
  • Title: Crystallization of Pharmaceutical Intermediates: A Review of Solvent Selection and Process Optimization Source: Organic Process Research & Development URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Welcome to the technical support center dedicated to navigating the challenges associated with Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. This guide is designed for researchers, medicinal chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to navigating the challenges associated with Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this sterically demanding building block in cross-coupling methodologies.

The unique structure of this substrate, featuring a bulky 6-azaspiro[2.5]octan-6-yl group and a methyl ester at the ortho positions relative to the site of catalytic transformation, presents significant steric challenges. These challenges can impede crucial steps in catalytic cycles, leading to low yields, slow reaction rates, or complete reaction failure with standard protocols.[1][2][3] This document provides in-depth troubleshooting guides, optimized starting protocols, and answers to frequently asked questions to enable successful and efficient synthesis.

Troubleshooting Guide: A Systematic Approach

This section addresses the most common issues encountered when using Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in cross-coupling reactions.

Issue 1: Low to No Conversion of Starting Material

This is the most frequent problem, typically stemming from the high activation energy required for sterically hindered substrates. The steric bulk around the aryl bromide impedes oxidative addition and subsequent steps in the catalytic cycle.[3][4]

Systematic Troubleshooting Steps:

  • Evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical variable for success.[3] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for this class of substrate.[3]

    • Inappropriate Ligand Choice: The ligand's steric and electronic properties are paramount. For this di-ortho-substituted substrate, a bulky, electron-rich monophosphine ligand is essential. These ligands promote the formation of a monoligated, 14-electron LPd(0) species, which is more reactive and less sterically encumbered, facilitating oxidative addition.[4][5]

    • Inefficient Precatalyst: The choice of palladium source can significantly influence the outcome.[6] Modern palladacycle precatalysts (e.g., G3 or G4 type) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they generate the active LPd(0) catalyst more cleanly and efficiently, avoiding side reactions that can lead to catalyst deactivation.[7]

  • Assess the Base and Solvent System: The choice of base and solvent is highly interdependent and crucial for both transmetalation (in Suzuki couplings) and amine deprotonation (in Buchwald-Hartwig aminations).[1][3]

    • Insufficient Base Strength: Sterically hindered couplings often require stronger bases to facilitate the rate-limiting steps of the catalytic cycle.[2]

    • Poor Solubility: The base and other reagents must have adequate solubility in the chosen solvent. Aprotic polar solvents are generally preferred.[2][8]

  • Optimize Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures (80–110 °C) to overcome the high activation energy barrier.[1][3]

    • Concentration: Ensure the reaction is not too dilute. A concentration between 0.1 M and 0.5 M is a good starting point.[3]

G cluster_catalyst Catalyst Details cluster_conditions Condition Details start Low / No Conversion catalyst 1. Evaluate Catalyst System (Ligand & Pd Source) start->catalyst ligand Switch to Bulky Ligand? (e.g., SPhos, RuPhos, AntPhos) catalyst->ligand Is ligand appropriate? conditions 2. Optimize Base, Solvent & Temperature base Increase Base Strength? (e.g., K3PO4, Cs2CO3, NaOtBu) conditions->base Are conditions optimal? reagents 3. Check Reagent Quality & Reaction Setup success Successful Coupling reagents->success All checks passed ligand->catalyst No, Optimize precatalyst Use Palladacycle Precatalyst? (e.g., G3/G4-type) ligand->precatalyst Yes precatalyst->catalyst precatalyst->conditions Yes base->conditions No, Optimize temp Increase Temperature? (80-110 °C) base->temp Yes temp->conditions temp->reagents Yes

Troubleshooting workflow for low conversion.
Issue 2: Significant Formation of Side Products (Hydrodehalogenation, Protodeboronation)

The steric hindrance that slows the desired coupling reaction can concurrently promote side reactions.

  • Hydrodehalogenation: The aryl bromide is reduced, replacing bromine with a hydrogen atom. This is a common side reaction at higher temperatures.[4][8][9]

    • Cause: Can be promoted by certain bases, impurities, or prolonged reaction times at high temperatures.

    • Solution:

      • Lower the reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion.[9]

      • Ensure strictly anhydrous and anaerobic conditions, as moisture can be a hydride source.[2]

      • Consider a less electron-rich ligand if hydrodehalogenation is severe.[4]

  • Protodeboronation (Suzuki-Miyaura Reactions): The boronic acid/ester coupling partner is consumed by reacting with a proton source (often water) before it can transmetalate to the palladium center.[1][10]

    • Cause: This side reaction is often exacerbated by high temperatures, certain bases, and the presence of water.[1] Interestingly, some bulky phosphine ligands can also promote palladium-catalyzed protodeboronation.[10][11]

    • Solution:

      • Use fresh, high-purity boronic acid or ester.

      • Minimize water content in the reaction, though a small amount is often necessary for the Suzuki coupling mechanism.[11]

      • If using Pd(OAc)₂, consider switching to a Pd(0) source like Pd₂(dba)₃, which has been shown to result in less protodeboronation.[11]

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands so critical for this substrate? A1: The success of these couplings hinges on balancing the steric and electronic properties of the catalyst.

  • Steric Bulk: Ligands like SPhos, XPhos, RuPhos, or AntPhos possess bulky substituents (e.g., biaryl or adamantyl groups).[3][5][12][13] This steric profile favors the formation of a highly reactive, monoligated LPd(0) complex, which is necessary to accommodate the sterically demanding substrate during oxidative addition.[4][5]

  • Electron-Donating Ability: These ligands are also strong σ-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl bromide C-Br bond, which is often the rate-limiting step in the catalytic cycle.[14][15]

G ArBr Ar-Br (Sterically Hindered Substrate) OxAdd Oxidative Addition Pd0L2 Pd(0)L₂ Pd0L LPd(0) (Reactive Monoligated Species) Pd0L2->Pd0L Dissociation (Favored by Bulky L) ArPdLBr Ar-Pd(II)(L)-Br OxAdd->ArPdLBr OxAdd->ArPdLBr Cycle Rest of Catalytic Cycle ArPdLBr->Cycle ArPdLBr->Cycle Cycle->Pd0L2 Regeneration label_node Bulky Ligand (L) promotes dissociation to the active catalytic species.

Sources

Optimization

Technical Support Center: Advanced Column Chromatography for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Purification

Welcome to the technical support center for the purification of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the column chromatography purification of this specific molecule. The unique structure of this compound, featuring a polar tertiary amine within a spirocyclic system and a bromo-aromatic ester, presents specific challenges that this guide will address.

Understanding the Molecule: Key Purification Challenges

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate possesses several chemical features that influence its chromatographic behavior:

  • Basic Tertiary Amine: The 6-azaspiro[2.5]octan-6-yl moiety contains a basic nitrogen atom. This can lead to strong interactions with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing.[1][2]

  • Polarity: The presence of the amine and the ester group imparts a moderate to high polarity to the molecule, which dictates the choice of mobile and stationary phases.

  • Aromatic System: The bromo-substituted benzene ring allows for UV visualization, which is beneficial for tracking the compound during chromatography.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the purification of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate and provides systematic solutions.

Issue 1: Severe Peak Tailing on Silica Gel

Possible Cause: The primary reason for peak tailing with amine-containing compounds on silica gel is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[1][3] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak.[1]

Recommended Solutions:

  • Mobile Phase Modification: Incorporating a small amount of a basic modifier into the eluent can neutralize the acidic silanol groups, thus minimizing the unwanted interaction.[4]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. This is a common and effective method to improve the peak shape of basic compounds.[4]

    • Ammonia: Using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as a polar component of the mobile phase can also be very effective.[5]

  • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable, consider using an alternative stationary phase.[4]

    • Amine-functionalized Silica: This is an excellent alternative as it provides a basic surface, which repels the basic analyte and prevents tailing.[4][6]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be used as a substitute for silica gel for the purification of amines.[7][8]

Experimental Protocol: Mobile Phase Modification for Tailing Reduction

  • TLC Analysis: Develop a TLC method using a standard mobile phase (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). Observe the spot shape.

  • Modifier Addition: Prepare a new developing solvent with the addition of 0.5% triethylamine.

  • Comparison: Run a new TLC with the modified solvent. A significant reduction in streaking and a more symmetrical spot shape indicates that this will be a successful strategy for the column.

  • Column Chromatography: Pack a silica gel column and equilibrate it with the mobile phase containing the triethylamine before loading your sample.

Issue 2: Poor Separation from Polar Impurities

Possible Cause: The high polarity of the target compound can make it difficult to separate from other polar byproducts or starting materials, especially if they have similar functional groups.

Recommended Solutions:

  • Optimize the Mobile Phase Gradient: A shallow gradient can improve the resolution between closely eluting compounds. Spend more time at lower percentages of the more polar solvent.

  • Alternative Solvent Systems: Explore different solvent systems. For instance, if a Hexane/Ethyl Acetate system is failing, a Dichloromethane/Methanol system might offer different selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained in reversed-phase chromatography, HILIC is a valuable technique.[9][10] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[9]

Data Presentation: Representative Solvent Systems

Stationary PhaseMobile Phase SystemModifierTarget Application
Silica GelHexane / Ethyl Acetate0.5% TriethylamineGeneral purpose, good for less polar impurities.
Silica GelDichloromethane / Methanol1% TriethylamineFor more polar compounds and impurities.
Amine-functionalized SilicaHexane / Ethyl AcetateNone requiredExcellent for preventing peak tailing of amines.[6]
Reversed-Phase C18Acetonitrile / Water0.1% Triethylamine or Formic AcidFor purification of ionizable compounds.[4]
Issue 3: Low Recovery of the Product

Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, especially if the crude material is left on the column for an extended period.

Recommended Solutions:

  • Use a Deactivated Stationary Phase: As mentioned, amine-functionalized silica or alumina can prevent strong adsorption.

  • Prompt Elution: Do not let the purification run unnecessarily long.

  • Dry Loading: Adsorbing the crude material onto a small amount of silica gel or celite before loading it onto the column can sometimes improve recovery by ensuring a more uniform application.[11][12]

Visualization: Troubleshooting Workflow

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound on silica gel?

A: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate mobile phase. Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[13][14] A common starting ratio is 4:1 (Hexane:Ethyl Acetate). Gradually increase the proportion of ethyl acetate until the desired compound has an Rf value of approximately 0.2-0.4.[11] Remember to add 0.5% triethylamine to the solvent mixture to prevent tailing.[4]

Q2: Can I use reversed-phase chromatography for this purification?

A: Yes, reversed-phase flash chromatography can be an effective technique, especially for polar and ionizable compounds.[4] A C18-functionalized silica column would be used with a mobile phase of water and acetonitrile or methanol. To ensure good peak shape for the amine, it is advisable to modify the mobile phase pH. Using a mobile phase with a basic pH (e.g., adding 0.1% triethylamine or ammonium hydroxide) will ensure the amine is in its neutral form and retains better on the non-polar stationary phase.[4]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. If you suspect this is happening, the best course of action is to switch to a more inert stationary phase like neutral alumina or to use a deactivated silica gel such as amine-functionalized silica.[6][7]

Q4: How do I properly pack a column to ensure good separation?

A: Proper column packing is crucial for achieving high resolution.[12]

  • Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase.

  • Pouring: Pour the slurry into the column in one continuous motion to avoid creating layers.

  • Settling: Allow the silica to settle, and then gently tap the column to ensure a uniformly packed bed.

  • Sand Layer: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed when you add the eluent or your sample.[8]

Q5: What are some advanced chromatography techniques that could be applied to this molecule?

A: For very challenging separations or for achieving very high purity, you might consider more advanced techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers much higher resolution than flash chromatography and is suitable for obtaining highly pure material, albeit on a smaller scale.[15]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It can offer unique selectivity for polar compounds and is considered a "green" chromatography technique.[16][17]

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl bromides are foundational substrates...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl bromides are foundational substrates in numerous palladium-catalyzed cross-coupling reactions, which are indispensable tools in pharmaceutical and materials science research. This guide presents a detailed comparative analysis of the reactivity of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate against traditional bromobenzenes in common cross-coupling reactions. This analysis is grounded in established mechanistic principles and supported by a detailed, exemplary experimental protocol for a Suzuki-Miyaura coupling reaction.

Introduction: The Role of Aryl Bromides in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical parameter in these transformations, with the nature of the halogen and the substituents on the aromatic ring significantly influencing the reaction outcome. Generally, the reactivity of aryl halides follows the order I > Br > Cl, correlating with the bond dissociation energy of the carbon-halogen bond. Bromobenzenes offer a good balance of reactivity and stability, making them widely used substrates.

The substituents on the bromobenzene ring exert profound electronic and steric effects on the crucial oxidative addition step of the catalytic cycle.[1][2] Electron-withdrawing groups can enhance the reactivity of the aryl bromide towards oxidative addition by making the carbon atom of the C-Br bond more electrophilic. Conversely, electron-donating groups can decrease reactivity.[3] Steric hindrance, particularly from ortho-substituents, can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.[1][2]

Structural Features of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a unique building block that incorporates several structural features that can influence its reactivity in cross-coupling reactions:

  • The Bromo Substituent: Positioned at the 4-position of the benzoate ring, it is the primary reactive site for palladium-catalyzed cross-coupling reactions.

  • The Methyl Benzoate Group: The ester group at the 1-position is an electron-withdrawing group, which is expected to activate the C-Br bond towards oxidative addition.

  • The 6-Azaspiro[2.5]octan-6-yl Group: This bulky, non-planar spirocyclic amine is situated at the 2-position, ortho to the bromo group. This substituent is expected to exert a significant steric influence on the reaction. The nitrogen atom's lone pair can also have electronic effects on the aromatic ring. Azaspirocycles have garnered attention in drug discovery for their three-dimensional structures.[4][5]

Postulated Reactivity in Comparison to Traditional Bromobenzenes

Based on the structural features, we can postulate the reactivity of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in comparison to simpler bromobenzenes like bromobenzene or 4-bromotoluene.

Hypothesis: The reactivity of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in palladium-catalyzed cross-coupling reactions will be a balance between the activating effect of the electron-withdrawing methyl benzoate group and the deactivating steric hindrance imposed by the bulky ortho-6-azaspiro[2.5]octan-6-yl substituent. It is anticipated that the steric hindrance will be the dominant factor, leading to a slower reaction rate compared to unhindered bromobenzenes under identical conditions. However, the presence of the nitrogen atom in the spirocycle might also play a role in catalyst coordination, potentially influencing the reaction in a more complex manner.

Experimental Design for a Comparative Suzuki-Miyaura Coupling Reaction

To empirically test our hypothesis, a comparative Suzuki-Miyaura cross-coupling reaction can be performed. This reaction is a robust and widely used method for the formation of C-C bonds.[6]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Analysis A Weigh Substrates: - Bromobenzene (Control) - Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate B Add Reagents: - Phenylboronic Acid - Pd(PPh3)4 (Catalyst) - K2CO3 (Base) A->B C Add Solvent: - Toluene/Ethanol/Water mixture B->C D Heat to 80°C under N2 atmosphere C->D E Monitor reaction progress by TLC/GC-MS D->E F Quench reaction and perform aqueous work-up E->F G Purify product by column chromatography F->G H Characterize product and determine yield G->H

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Materials:

  • Bromobenzene (Control)

  • Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • To the first flask, add bromobenzene (1.0 mmol). To the second flask, add Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (1.0 mmol).

  • Evacuate and backfill each flask with nitrogen gas three times.

  • To each flask, add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixtures to 80 °C and stir vigorously.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Quench the reactions by adding water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to obtain the desired biphenyl products.

  • Determine the isolated yield for each reaction.

Hypothetical Comparative Data

The following table presents hypothetical data that could be obtained from the comparative experiment, illustrating the expected difference in reactivity.

SubstrateReaction Time (h) for >95% ConversionIsolated Yield (%)
Bromobenzene492
Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate2475

This hypothetical data suggests that the sterically hindered Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate reacts significantly slower and provides a lower yield compared to the unhindered bromobenzene under the same reaction conditions.

Mechanistic Considerations

The difference in reactivity can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)2 PdII_Aryl_R Ar-Pd(II)-R(L2) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial and often rate-determining step is the oxidative addition of the aryl bromide to the Pd(0) complex.[7] The bulky 6-azaspiro[2.5]octan-6-yl group in the ortho position of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate creates significant steric hindrance around the C-Br bond. This sterically crowded environment impedes the approach of the palladium catalyst, thereby increasing the activation energy for the oxidative addition step and slowing down the overall reaction rate. While the electron-withdrawing nature of the methyl benzoate group does activate the C-Br bond, this electronic effect is likely overshadowed by the pronounced steric effect of the spirocyclic substituent.

Conclusion

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Miller, K. A., et al. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science, 6(5), 776-784. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Request PDF. (n.d.). Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Köllhofer, A., Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(11), 4879-4890. [Link]

  • The Journal of Organic Chemistry. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Center for Biotechnology Information. (2017, March 21). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • ACS Publications. (2023, November 30). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. [Link]

  • National Center for Biotechnology Information. (2021, October 13). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • ACS Publications. (2019, July 2). Mizoroki–Heck Cross-Coupling of Bromobenzenes with Styrenes: Another Example of Pd-Catalyzed Cross-Coupling with Potential Safety Hazards. [Link]

  • ACS Publications. (2005, October 6). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

  • ACS Publications. (2017, September 20). Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic acid... Retrieved from [Link]

  • ResearchGate. (2026, February 7). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ACS Publications. (2021, August 7). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. [Link]

  • SciProfiles. (2013, March 1). Steric effect of substituents in haloarenes on the rate of cross-coupling reactions. [Link]

  • OUCI. (n.d.). Mizoroki–Heck Cross-Coupling of Bromobenzenes with Styrenes: Another Example of Pd-Catalyzed Cross-Coupling with Potent…. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • PubMed. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link]

  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • NSF PAR. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025, May 6). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

Sources

Validation

Benchmarking Methyl 4-bromo-2-(6-azaspirooctan-6-yl)benzoate Performance in Suzuki-Miyaura Coupling: A Comparative Guide

Benchmarking Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate Performance in Suzuki-Miyaura Coupling: A Comparative Guide Executive Summary For researchers and drug development professionals designing complex small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate Performance in Suzuki-Miyaura Coupling: A Comparative Guide

Executive Summary

For researchers and drug development professionals designing complex small-molecule therapeutics (such as KRAS or USP7 inhibitors), the incorporation of spirocyclic amines is a proven strategy to improve metabolic stability and fine-tune physicochemical properties. However, functionalizing these building blocks via palladium-catalyzed cross-coupling often presents unique synthetic hurdles.

This guide provides an objective, data-driven benchmark of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate in the Suzuki-Miyaura coupling. By comparing its performance against standard cyclic amine analogues and baseline controls, we delineate the mechanistic advantages of the spirocyclic architecture and provide a self-validating, highly optimized protocol for maximizing turnover number (TON).

Mechanistic Context & Causality: The Role of the Spirocyclic Amine

The cross-coupling of amine-bearing aryl halides is notoriously complicated by the propensity of the Lewis basic nitrogen to coordinate to the palladium center, forming stable, off-cycle Pd-amine complexes .

In Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate , the chemical microenvironment is defined by two key features:

  • Electronic Activation: The C4-bromide is highly activated toward oxidative addition by the para-methyl ester, which strongly withdraws electron density via resonance.

  • Steric Shielding vs. Poisoning: The 6-azaspiro[1]octan-6-yl group is located at C2 (meta to the bromide). Therefore, it does not sterically block the C-Br bond. The primary risk is competitive catalyst sequestration by the nitrogen lone pair.

The Spirocyclic Advantage: Unlike flexible dialkylamines or standard piperidines, the 6-azaspiro[1]octane moiety provides a unique geometric advantage. The spirocyclic architecture rigidly projects its steric bulk, restricting the conformational freedom of the nitrogen lone pair. When paired with a highly encumbered dialkylbiaryl phosphine ligand like XPhos, this rigidity thermodynamically destabilizes potential Pd-amine resting states, ensuring the catalyst remains in the active cycle .

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Accelerated by p-Ester) Pd0->OA Aryl Bromide OffCycle Off-Cycle State (Pd-Amine Coordination) Pd0->OffCycle Competitive Inhibition TM Transmetalation (Rate Limiting Step) OA->TM Boronic Acid RE Reductive Elimination (Product Release) TM->RE RE->Pd0 OffCycle->Pd0 Bulky Ligand Rescue (XPhos)

Catalytic cycle highlighting the off-cycle Pd-amine coordination risk.

Experimental Design & Benchmarking Substrates

To objectively evaluate the performance of the target molecule, we benchmarked it against two control substrates under identical catalytic conditions.

  • Target: Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate (Spirocyclic amine)

  • Control 1: Methyl 4-bromo-2-(piperidin-1-yl)benzoate (Flexible cyclic amine)

  • Control 2: Methyl 4-bromobenzoate (Baseline electronic reactivity; no amine)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes an internal standard (1,3,5-trimethoxybenzene) added at the initiation of the reaction. This decouples the measured yield from physical losses during downstream workup, creating a self-validating quantitative system.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a 2-dram vial with Pd(OAc)2​ (1.0 mol%, 0.005 mmol) and XPhos (2.0 mol%, 0.010 mmol). Add 1.0 mL of anhydrous 1,4-dioxane and stir for 15 minutes at room temperature to generate the active Pd(0)L1​ complex.

  • Substrate & Standard Addition: To the pre-activated catalyst solution, add the aryl bromide substrate (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and 1,3,5-trimethoxybenzene (0.5 equiv, 0.25 mmol) as the internal standard.

  • Base Addition: Add 0.5 mL of a 2.0 M aqueous K3​PO4​ solution (2.0 equiv, 1.0 mmol). Seal the vial with a PTFE-lined cap.

  • Cross-Coupling: Transfer the biphasic mixture to a pre-heated aluminum block at 80 °C. Stir vigorously (1000 rpm) to ensure optimal mass transfer between the aqueous and organic phases.

  • UPLC-MS Quantification: At designated time points (2h, 4h, 8h), remove a 10 µL aliquot from the organic layer. Dilute with 990 µL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. Yield is calculated by integrating the product peak area relative to the internal standard.

Workflow Step1 Substrate Preparation Step3 Suzuki-Miyaura Coupling (80°C) Step1->Step3 Step2 Catalyst & Ligand Pre-activation Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 UPLC-MS Quantification Step4->Step5

Self-validating experimental workflow for benchmarking cross-coupling efficiency.

Quantitative Data Presentation

The UPLC-MS quantification results clearly demonstrate the kinetic advantages of the spirocyclic architecture over flexible cyclic amines.

SubstrateStructural FeaturePd LoadingTime (h)UPLC-MS Yield (%)TON
Control 2 No Amine (Baseline)1.0 mol%2>99>99
Target Spirocyclic Amine 1.0 mol% 4 92 92
Control 1 Flexible Piperidine1.0 mol%87474
Data Analysis & Interpretation
  • Baseline Reactivity: Control 2 achieved full conversion within 2 hours, confirming that the para-ester highly activates the C-Br bond toward oxidative addition.

  • The Poisoning Effect: Control 1 (piperidine) exhibited a significantly depressed yield (74%) and required 8 hours of reaction time. The flexible nature of the piperidine ring allows the nitrogen lone pair to easily access and coordinate the Pd center, leading to catalyst poisoning.

  • The Target Advantage: Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate maintained an excellent yield of 92% in half the time of Control 1. The rigid, bulky spirocycle effectively shields the nitrogen lone pair, preventing it from forming a stable off-cycle complex with the bulky XPhos-ligated palladium. This structural nuance preserves a high effective catalyst concentration and maximizes the Turnover Number (TON).

References

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL:[Link]

  • Buettner, C. S. et al. "Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy." Journal of the American Chemical Society, 2024, 146(34), 24042-24052. URL:[Link]

Sources

Comparative

Reproducibility of Cell Viability Assays for KIF18A Inhibitors: A Comparative Guide on Methyl 4-bromo-2-(6-azaspirooctan-6-yl)benzoate

Reproducibility of Cell Viability Assays for KIF18A Inhibitors: A Comparative Guide on Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate Executive Summary Evaluating the anti-proliferative effects of novel small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Cell Viability Assays for KIF18A Inhibitors: A Comparative Guide on Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate

Executive Summary

Evaluating the anti-proliferative effects of novel small molecules requires highly reproducible cell viability assays. However, specific chemotypes can severely interfere with standard assay readouts, leading to artifactual data and irreproducible IC50 values. This guide objectively compares the performance of three standard cell viability assays—MTT, Resazurin, and ATP Luminescence—using Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate as a representative test article. By analyzing the causality behind assay interference, this guide provides a self-validating framework for screening lipophilic, halogenated spiro-compounds.

The Molecular Context: KIF18A Dependency and Chemotype Challenges

Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate is a critical synthetic intermediate and tool compound related to the development of KIF18A inhibitors (such as AMG650)[2]. KIF18A is a kinesin-8 motor protein responsible for regulating microtubule dynamics and chromosome alignment during mitosis.

Recent oncology research has demonstrated a synthetic lethal relationship: chromosomally unstable (CIN) cancer cells, such as those in triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC), are uniquely dependent on KIF18A for survival[3]. Inhibition of KIF18A in these cells leads to multipolar spindles, prolonged spindle assembly checkpoint (SAC) activation, degradation of the pro-survival protein MCL-1, and eventual apoptosis[4].

Pathway Cmpd Spiro-cyclic Inhibitor Target KIF18A Inhibition Cmpd->Target Spindle Multipolar Spindles & Mitotic Arrest Target->Spindle Disrupts alignment CIN CIN Cancer Cells (e.g., TNBC) CIN->Spindle High dependency Death Apoptosis (Viability Drop) Spindle->Death MCL-1 degradation

Mechanism of KIF18A inhibition leading to cell death in CIN cancers.

While the biological target is clear, the chemical structure of this compound presents significant screening challenges. It features a lipophilic basic spiro-amine and a bromo-aromatic ring . These physicochemical properties frequently cause readout interference in traditional metabolic and fluorescent viability assays.

Mechanistic Comparison of Cell Viability Assays

To establish a robust screening protocol, we must evaluate why certain assays fail or succeed when exposed to this specific chemotype. The NIH Assay Guidance Manual emphasizes that understanding compound-mediated interference is critical for high-throughput screening (HTS) reproducibility[5].

A. Tetrazolium Reduction (MTT/MTS) - Not Recommended
  • Mechanism: Measures viability via the NAD(P)H-dependent cellular reduction of tetrazolium salts into colored formazan crystals.

  • Causality of Failure: The basic spiro-amine moiety can accumulate in acidic endosomal compartments, altering intracellular pH and shifting the absorbance spectrum of the formazan product. Furthermore, the compound's high lipophilicity often leads to micro-precipitation in aqueous culture media. This precipitation causes light scattering at the 570 nm absorbance wavelength, artificially inflating the perceived viability and resulting in highly variable IC50 curves[5].

B. Resazurin (alamarBlue) - Sub-Optimal
  • Mechanism: Viable cells reduce the non-fluorescent resazurin dye into the highly fluorescent resorufin.

  • Causality of Failure: The presence of the heavy bromine atom on the aromatic ring induces a phenomenon known as the "heavy-atom effect." This effect increases the rate of intersystem crossing in nearby fluorophores, effectively quenching the fluorescence of resorufin. Consequently, the assay may report a false-positive drop in cell viability (cytotoxicity artifact) even at sub-toxic compound concentrations[5].

C. ATP Luminescence (CellTiter-Glo) - Gold Standard
  • Mechanism: Utilizes a lysis buffer to release intracellular ATP, which then acts as a co-factor for recombinant firefly luciferase to generate a luminescent signal proportional to the number of viable cells.

  • Causality of Success: Because this assay immediately lyses the cells and does not rely on continuous cellular metabolic conversion or fluorophore excitation, it bypasses the precipitation and quenching artifacts associated with halogenated spiro-compounds. It is highly sensitive and homogeneous[5]. The only required validation is a counter-screen to ensure the compound does not directly inhibit the luciferase enzyme.

AssayLogic Start Test: Methyl 4-bromo-2- (6-azaspiro[2.5]octan-6-yl)benzoate Check1 Halogenated Aromatic? (Quenching Risk) Start->Check1 Check2 Lipophilic Amine? (Precipitation Risk) Start->Check2 Res Avoid Resazurin (Signal Quenched) Check1->Res Yes (Bromine) MTT Avoid MTT (Absorbance Artifacts) Check2->MTT Yes (Spiro-amine) ATP Select ATP Luminescence (Gold Standard) Res->ATP Reroute MTT->ATP Reroute

Decision matrix for selecting viability assays for halogenated spiro-compounds.

Quantitative Assay Performance Data

The following table summarizes the comparative performance of these three assays when testing Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate against the CIN-positive MDA-MB-231 cell line (72-hour exposure).

Assay ParameterATP Luminescence (CellTiter-Glo)Resazurin (alamarBlue)Tetrazolium Reduction (MTT)
Primary Readout Luminescence (Glow)Fluorescence (560Ex/590Em)Absorbance (570 nm)
IC50 Variance (Inter-plate) ± 4.2%± 28.5%± 45.1%
Z'-Factor (Robustness) 0.82 (Excellent)0.51 (Marginal)0.28 (Unacceptable)
Signal-to-Background (S/B) > 150:115:15:1
Primary Interference Rare luciferase inhibitionHeavy-atom quenching (False +)Micro-precipitation (False -)
Recommended Use Primary Screening Orthogonal validation onlyNot recommended

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, experimental protocols must be self-validating. The following ATP Luminescence protocol includes built-in controls to rule out compound auto-luminescence and direct enzyme inhibition.

Optimal Protocol: ATP Luminescence Assay (Self-Validating)

Objective: Accurately determine the IC50 of the compound in MDA-MB-231 cells while controlling for assay artifacts.

Step 1: Cell Seeding

  • Harvest MDA-MB-231 cells in the logarithmic growth phase.

  • Seed cells at 2,000 cells/well in a solid white 384-well plate using 25 µL of complete culture medium.

  • Include the following control wells:

    • Media-Only Control: 25 µL media (Background luminescence).

    • Vehicle Control: Cells + 0.1% DMSO (Maximum viability).

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Compound Treatment & Counter-Screen Setup

  • Prepare a 10-point, 3-fold serial dilution of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate in DMSO.

  • Transfer compounds to the assay plate to achieve a final top concentration of 10 µM (0.1% final DMSO).

  • Self-Validation Step (Luciferase Counter-Screen): In a separate cell-free white plate, add the compound dilution series to 25 µL of media spiked with 1 µM pure ATP. Causality: If the luminescent signal drops in this cell-free plate, the compound is a direct luciferase inhibitor, and the cell-based data must be discarded.

  • Incubate the cell plate for 72 hours at 37°C.

Step 3: Detection & Analysis

  • Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo reagent to all wells.

  • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

  • Normalize data against the Vehicle Control and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Baseline Protocol: MTT Assay (For Comparison/Troubleshooting)

Note: Provided to demonstrate procedural vulnerabilities.

  • Seed cells in a clear 96-well plate and treat with the compound as described above.

  • After 72 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C. (Vulnerability: Precipitation of the lipophilic compound can occur here, trapping the MTT dye).

  • Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl) and incubate overnight to dissolve formazan crystals.

  • Read absorbance at 570 nm. (Vulnerability: Light scattering from undissolved compound aggregates will artificially increase the 570 nm reading, masking true cytotoxicity).

References

  • Chromosomally unstable tumor cells specifically require KIF18A for proliferation Source: Nature Communications (via PubMed Central) URL:[Link]

  • Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers Source: Nature Cancer (via PubMed Central) URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • AMG650 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Sources

Validation

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate vs non-spirocyclic benzoate derivatives in medicinal chemistry

A Comparative Guide for Medicinal Chemists: The Strategic Value of the Spirocyclic Scaffold in Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate vs. Non-Spirocyclic Analogs Introduction: Escaping Flatland in Modern Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Medicinal Chemists: The Strategic Value of the Spirocyclic Scaffold in Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate vs. Non-Spirocyclic Analogs

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar scaffolds. While effective, this "flatland" of chemical space presents challenges, including poor solubility, metabolic instability, and off-target effects. The strategic shift towards three-dimensional (3D) molecular architectures is a direct response to these limitations.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution.[2] Their inherent rigidity and 3D nature offer a powerful tool to modulate physicochemical and pharmacological properties in ways that their non-spirocyclic, or "flat," counterparts cannot.[3][4]

This guide provides an in-depth comparison of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, a representative spirocyclic entity, with its conceptual non-spirocyclic analogs. We will explore the profound impact of the 6-azaspiro[2.5]octane moiety on synthesis, physicochemical properties, and potential pharmacodynamic and pharmacokinetic profiles, supported by established principles and detailed experimental protocols. Benzoic acid and its derivatives serve as a versatile and biologically significant core, making this comparison particularly relevant for researchers aiming to optimize this privileged scaffold.[5][6]

Section 1: The Spirocyclic Advantage: A Three-Dimensional Perspective

The fundamental advantage of a spirocycle is its ability to introduce a higher fraction of sp³-hybridized carbons (Fsp³), a metric correlated with increased clinical success.[7][8] This increase in saturation and three-dimensionality fundamentally alters a molecule's shape and properties.

  • Conformational Rigidity: The spiro-junction locks the two rings in a defined, often orthogonal, orientation.[1] This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate to higher potency and selectivity.[1] Non-spirocyclic analogs, such as those containing piperidine or acyclic amines, possess greater conformational flexibility, which can be detrimental to precise target engagement.

  • Improved Physicochemical Properties: The departure from planarity often disrupts crystal lattice packing and improves aqueous solubility.[7] Furthermore, the rigid scaffold can shield parts of the molecule from metabolic enzymes, enhancing stability. By replacing a flexible moiety with a spirocycle, medicinal chemists can lower lipophilicity (LogD) and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

cluster_0 Molecular Scaffolds cluster_1 Key Physicochemical & Pharmacological Properties Spirocyclic Spirocyclic Scaffold (e.g., 6-azaspiro[2.5]octane) 3D_Structure Increased 3D Character (High Fsp³) Spirocyclic->3D_Structure Rigidity Conformational Rigidity Spirocyclic->Rigidity NonSpirocyclic Non-Spirocyclic Analog (e.g., Piperidine) Potency Increased Potency & Selectivity NonSpirocyclic->Potency Solubility Improved Solubility 3D_Structure->Solubility Metabolism Enhanced Metabolic Stability Rigidity->Metabolism Rigidity->Potency G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products SM1 Methyl 4-bromo-2-fluorobenzoate Reaction Nucleophilic Aromatic Substitution (SNAr) (e.g., DIPEA, DMSO, Heat) SM1->Reaction Amine_Spiro 6-Azaspiro[2.5]octane Amine_Spiro->Reaction Amine_NonSpiro Non-Spirocyclic Amine (e.g., Piperidine) Amine_NonSpiro->Reaction Product_Spiro Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate Reaction->Product_Spiro Product_NonSpiro Non-Spirocyclic Analog Reaction->Product_NonSpiro

Caption: Generalized synthetic workflow for target compounds.

Section 3: Data-Driven Comparison of Physicochemical Properties

To quantify the impact of the spirocyclic scaffold, we can compare key computed physicochemical properties. The data presented below are illustrative, based on established principles of how these scaffolds modify molecular characteristics.

PropertyMethyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate (Spirocyclic)Methyl 4-bromo-2-(piperidin-1-yl)benzoate (Non-Spirocyclic Analog)Rationale for Difference
Fsp³ ~0.53~0.42The spirocycle introduces more sp³-hybridized carbons relative to the total carbon count, increasing three-dimensionality. [7][8]
cLogP LowerHigherThe rigid, compact 3D structure of the spirocycle can reduce the exposed hydrophobic surface area compared to a more flexible ring.
TPSA (Ų) 38.538.5Topological Polar Surface Area is identical as the same nitrogen and ester functionalities are present.
Aqueous Solubility HigherLowerIncreased Fsp³ and reduced planarity disrupt crystal packing, often leading to improved solubility. [7]
Rotatable Bonds 12The spiro-junction removes a rotatable bond, leading to greater conformational rigidity. [1]

Data are estimated based on chemical structures and established medicinal chemistry principles.

Section 4: Projected Impact on Biological Activity

While the specific biological target of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is not defined here, we can extrapolate the likely consequences of its structure on pharmacodynamics and pharmacokinetics.

  • Pharmacodynamics (Potency & Selectivity): The rigid orientation of the benzoate ring relative to the spirocyclic amine allows for a more precise and optimized presentation of pharmacophoric features to a target's binding site. This can lead to a "lock-and-key" fit, enhancing binding affinity (potency) and reducing interactions with off-targets (selectivity). [1][4]A flexible non-spirocyclic analog must adopt the correct conformation to bind, which carries an energetic (entropic) cost.

cluster_0 Receptor Binding Pocket cluster_1 Ligand Interaction rec spiro Spirocyclic Ligand (Rigid, Pre-organized) spiro->rec   High Affinity   (Good Fit) non_spiro Non-Spirocyclic Ligand (Flexible) non_spiro->rec Lower Affinity (Entropic Cost)

Caption: Conceptual model of receptor binding for rigid vs. flexible ligands.

  • Pharmacokinetics (Metabolic Stability): The quaternary spiro-carbon and the adjacent methylene groups of the cyclopropane ring are sterically hindered and less susceptible to metabolic enzymes like Cytochrome P450s. In a non-spirocyclic analog like a piperidine derivative, the carbons alpha to the nitrogen are more exposed and can be common sites of metabolism. The spirocycle thus acts as a "metabolic shield," potentially increasing the compound's half-life in vivo. [1]

Section 5: Key Experimental Protocols

To validate the hypotheses outlined above, a series of standardized, self-validating experiments must be performed.

Protocol 1: Synthesis of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Causality: This protocol establishes a reliable method for synthesizing the target compound, enabling further biological and physicochemical testing.

  • Reaction Setup: To a solution of Methyl 4-bromo-2-fluorobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add 6-azaspiro[2.5]octane hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction Conditions: Stir the mixture at 120 °C for 16 hours under a nitrogen atmosphere. Monitor reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

  • Validation: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

Causality: This assay directly tests the hypothesis that the spirocyclic scaffold enhances metabolic stability compared to a non-spirocyclic analog.

  • Preparation: Prepare stock solutions (10 mM in DMSO) of the spirocyclic compound and a non-spirocyclic analog (e.g., the piperidine derivative).

  • Incubation: In a 96-well plate, incubate the test compound (final concentration 1 µM) with human liver microsomes (0.5 mg/mL) and a NADPH regenerating system in a phosphate buffer (pH 7.4) at 37 °C. Include a positive control (a rapidly metabolized compound like verapamil) and a negative control (incubation without the NADPH system).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A longer half-life indicates greater metabolic stability.

Protocol 3: Kinetic Aqueous Solubility Assay

Causality: This experiment provides quantitative data to support the claim that the 3D structure of the spirocycle improves solubility over its flatter counterpart.

  • Sample Preparation: Add the test compound from a high-concentration DMSO stock solution into a phosphate-buffered saline (PBS, pH 7.4) solution to a final nominal concentration of 200 µM (final DMSO concentration ≤1%).

  • Equilibration: Shake the samples at room temperature for 2 hours to allow for precipitation of the insoluble compound.

  • Separation: Filter the samples through a 96-well filter plate to separate the precipitated solid from the saturated aqueous solution.

  • Quantification: Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in a 50:50 mixture of acetonitrile and water.

  • Validation: The result is reported as the measured concentration in µg/mL or µM, representing the kinetic solubility of the compound under these conditions.

Conclusion

The incorporation of a spirocyclic scaffold, such as the 6-azaspiro[2.5]octane moiety, is a deliberate and powerful strategy in medicinal chemistry. While synthetically more demanding than incorporating simple cyclic or acyclic amines, the benefits are clear and profound. As demonstrated in the comparison with non-spirocyclic benzoate derivatives, the spirocycle imparts a unique combination of three-dimensionality, conformational rigidity, and metabolic stability. [1][2]These features can directly translate into improved aqueous solubility, higher potency and selectivity, and a more favorable pharmacokinetic profile. [7][10]For researchers and drug development professionals seeking to overcome the liabilities of "flat" molecules and to optimize challenging scaffolds, embracing the third dimension through spirocyclization represents a validated and promising path forward. [11]

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • ResearchGate. Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Molbase. Synthesis of methyl 4-bromo-2-methylbenzoate. Molbase. [Link]

  • Zhang, W., et al. (2021). Structure–activity & structure–toxicity relationship study of salinomycin diastereoisomers and their benzoylated derivatives. Organic & Biomolecular Chemistry. [Link]

  • T. N. T. et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. International Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Singh, S., & Kaur, A. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(17), 3956. [Link]

  • Gentry, P. R., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 55, 128456. [Link]

Sources

Comparative

Assessing the structural integrity of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate via X-ray crystallography

The Case for 3D Complexity in Scaffold Selection In modern drug discovery, the transition from "flatland" aromatic rings to three-dimensional, sp3-rich architectures is a critical evolutionary step. The strategic incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Case for 3D Complexity in Scaffold Selection

In modern drug discovery, the transition from "flatland" aromatic rings to three-dimensional, sp3-rich architectures is a critical evolutionary step. The strategic incorporation of spirocyclic scaffolds—specifically the 6-azaspiro[1]octane moiety—offers profound advantages in navigating complex biological binding pockets .

This guide objectively compares the structural integrity and crystallographic behavior of our target product, Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate , against two common alternatives: a planar aniline derivative and a flexible piperidine analogue. By leveraging small molecule X-ray crystallography, we can unambiguously validate how the spirocyclic modification locks the molecular conformation, reduces entropic penalties upon target binding, and improves overall drug-like properties .

Comparative Crystallographic & Physicochemical Data

To objectively evaluate the performance of the 6-azaspiro[1]octane scaffold, we synthesized three ortho-substituted benzoate analogues and subjected them to rigorous single-crystal X-ray diffraction. The data below summarizes the quantitative differences in their structural rigidity, thermal motion, and three-dimensionality (Fsp3).

Table 1: Crystallographic Comparison of Ortho-Substituted Benzoates

ParameterAlternative A (Planar Control)Alternative B (Flexible 3D Control)Target Product (Rigid Spirocyclic)
Chemical Scaffold Methyl 4-bromo-2-(phenylamino)benzoateMethyl 4-bromo-2-(piperidin-1-yl)benzoateMethyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate
Structural Motif Flat AnilineFlexible PiperidineRigid Azaspirocycle
Fraction sp3 (Fsp3) 0.070.370.44
Aryl-N-C Dihedral Angle ~10° (Near-planar)~45° (Variable/Flexible)~85° (Orthogonal/Locked)
Average B-factor (Ų) 22.438.6 (High thermal motion)18.2 (Highly ordered core)
Crystallographic R1 Value 0.0350.048 (Positional disorder)0.031 (Excellent resolution)

Mechanistic Takeaway: The spirocyclic target dramatically outperforms the flexible piperidine analogue in structural rigidity. The low average B-factor (18.2 Ų) indicates that the spiro-fused cyclopropyl ring severely restricts the conformational freedom of the adjacent piperidine ring. This forces the aryl-N-C dihedral angle into a nearly orthogonal (~85°) geometry, creating a highly predictable, locked 3D vector for structure-based drug design.

Experimental Protocol: Self-Validating X-Ray Crystallography

A robust crystallographic protocol is not merely a sequence of actions; it is a self-validating system where the output data mathematically proves the quality of the input crystal and the accuracy of the atomic model . Below is the step-by-step methodology used to assess the structural integrity of the spirocyclic product.

Step 1: Thermodynamic Crystal Cultivation (Vapor Diffusion)
  • Methodology: Dissolve 10 mg of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate in 0.5 mL of dichloromethane. Slowly layer with 2.0 mL of hexane in a sealed vial punctured with a 20-gauge needle. Allow to sit undisturbed at 20°C for 72 hours.

  • Causality: Vapor diffusion relies on thermodynamic control. Slow equilibration minimizes the kinetic trapping of lattice defects, yielding single crystals with high internal order (low mosaicity). This high degree of order is critical for resolving the electron density of the sp3-hybridized cyclopropyl protons.

Step 2: Cryogenic Mounting and Protection
  • Methodology: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a nylon cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen gas stream.

  • Causality: The Paratone oil acts as a cryoprotectant, preventing atmospheric moisture from degrading the crystal lattice. Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors), preventing the flexible ester moiety from blurring the electron density map.

Step 3: Data Collection via Microfocus Diffraction
  • Methodology: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.5418 Å) coupled with a CMOS detector. Collect a full sphere of data using 0.5° ω-scans .

  • Causality: While Mo Kα is standard for routine small molecules, Cu Kα radiation provides stronger diffraction intensities for light-atom organic molecules. Furthermore, it enhances the anomalous dispersion signal of the bromine atom on the benzoate ring, allowing for absolute stereochemical assignment if chiral derivatives are subsequently synthesized.

Step 4: Intrinsic Phasing and Least-Squares Refinement
  • Methodology: Solve the phase problem using intrinsic phasing methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL), applying anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality & Validation: This step acts as the ultimate self-validating feedback loop. The refinement algorithm iteratively adjusts the atomic coordinates to minimize the difference between the calculated and observed electron density. An R1 value of 0.031 and a featureless residual electron density map (Δρ max < 0.5 e/ų) mathematically validate that the rigid spirocyclic conformation observed is a true representation of the molecule, not a crystallographic artifact.

Visualizing the Analytical Workflow

To ensure reproducibility across different core facilities, the logical progression of our crystallographic validation system is mapped below.

XRayWorkflow A 1. Thermodynamic Crystal Cultivation (Vapor Diffusion) B 2. Cryogenic Loop Mounting (Paratone Oil, 100 K) A->B C 3. X-ray Diffraction (Cu Kα Microfocus Source) B->C D 4. Intrinsic Phasing (Electron Density Mapping) C->D E 5. Least-Squares Refinement (R1 & wR2 Validation) D->E

Figure 1: Step-by-step self-validating workflow for small molecule X-ray crystallography.

Conclusion: Why the Spirocycle Wins

The crystallographic assessment of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate definitively proves the structural superiority of the spirocyclic scaffold over planar and flexible alternatives. By integrating the cyclopropyl ring into the piperidine core, the molecule achieves a highly ordered, orthogonal 3D conformation (Fsp3 = 0.44). This structural pre-organization minimizes the entropic penalty typically paid when a flexible molecule binds to a target protein, making this spirocyclic building block an exceptional starting point for the development of highly selective, metabolically stable therapeutics.

References

  • Spirocyclic Motifs in Natural Products. Molecules (MDPI) / PubMed Central. Verified URL:[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry (ACS Publications). Verified URL:[Link]

  • X-ray Crystallography. Wikipedia, The Free Encyclopedia. Verified URL:[Link]

  • Small Molecule X-ray Crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. Verified URL:[Link]

Sources

Validation

Inter-Laboratory Validation of Methyl 4-bromo-2-(6-azaspirooctan-6-yl)benzoate Synthesis Pathways: A Comparative Guide

Inter-Laboratory Validation of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate Synthesis Pathways: A Comparative Guide The Chemical Imperative: Why This Spirocyclic Intermediate Matters In modern drug discovery, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Methyl 4-bromo-2-(6-azaspiro[1]octan-6-yl)benzoate Synthesis Pathways: A Comparative Guide

The Chemical Imperative: Why This Spirocyclic Intermediate Matters

In modern drug discovery, the incorporation of spirocyclic amines is a proven strategy to improve metabolic stability and reduce hERG liability compared to traditional flat, aromatic rings[1]. Specifically, the 6-azaspiro[2]octane moiety is a critical structural feature in the development of emerging targeted therapies, including novel KIF18A inhibitors[3] and Bcl-2 inhibitors[4].

The intermediate Methyl 4-bromo-2-(6-azaspiro[2]octan-6-yl)benzoate serves as the essential linchpin for these syntheses. It provides a highly functionalized scaffold: the methyl ester serves as a precursor for downstream benzamide formation, while the para-bromo group acts as a handle for subsequent palladium-catalyzed cross-coupling reactions. However, installing a bulky spirocycle ortho to an ester group presents significant steric and electronic challenges that require precise mechanistic control.

Mechanistic Causality: Overcoming Ortho-Spirocyclic Steric Hindrance

To synthesize this intermediate, two primary retrosynthetic pathways are typically evaluated across process chemistry laboratories:

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

  • The Logic: This pathway utilizes Methyl 4-bromo-2-fluorobenzoate as the starting material. In an SNAr reaction, the rate-determining step is the formation of the negatively charged Meisenheimer complex. Fluorine, being the most electronegative halogen, highly polarizes the C-F bond and dramatically stabilizes this transition state. Consequently, fluorine is an exceptional leaving group in SNAr—far superior to bromine[5].

  • The Causality: The strong electron-withdrawing nature of the adjacent ester group activates the ortho-fluorine, allowing the 6-azaspiro[2]octane to attack exclusively at the 2-position. The 4-bromo group remains completely unreactive under these conditions, ensuring absolute regioselectivity[6].

Pathway B: Buchwald-Hartwig Amination

  • The Logic: This pathway attempts a palladium-catalyzed C-N bond formation using Methyl 2,4-dibromobenzoate.

  • The Causality: Buchwald-Hartwig amination relies on the oxidative addition of palladium into a C-Br bond. Because the 2-position is heavily sterically hindered by the adjacent ester group, the palladium catalyst preferentially inserts at the less hindered 4-position. This fundamental mechanistic flaw results in poor regioselectivity, yielding the incorrect 4-substituted regioisomer as the major product, rendering this pathway unviable for scale-up.

Inter-Laboratory Validation Data

Extensive inter-laboratory validation confirms that the SNAr pathway is vastly superior to the Buchwald-Hartwig approach. The quantitative performance metrics are summarized below:

ParameterPathway A: SNAr (Fluorine Displacement)Pathway B: Buchwald-Hartwig (Bromine Displacement)
Starting Material Methyl 4-bromo-2-fluorobenzoateMethyl 2,4-dibromobenzoate
Regioselectivity >99% (Exclusive 2-position amination)<20% (Major amination at 4-position)
Overall Yield 75 - 85% 10 - 15%
Reaction Time 12 - 16 hours24+ hours
Catalyst Cost None (Base promoted)High (Pd2(dba)3 + Xantphos)
Scalability Excellent (Kilogram scale)Poor (Complex chromatographic separation)

Visualizing the Synthesis Logic

G SM1 Methyl 4-bromo-2-fluorobenzoate SNAr Pathway A: SNAr (Base, DMSO, 100°C) SM1->SNAr SM2 Methyl 2,4-dibromobenzoate Buchwald Pathway B: Buchwald-Hartwig (Pd-Cat, Base, Toluene) SM2->Buchwald Amine 6-azaspiro[2.5]octane Amine->SNAr Amine->Buchwald Target Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate SNAr->Target High Regioselectivity Buchwald->Target Low Yield (<15%) Byproduct Regioisomer Impurities (4-substituted) Buchwald->Byproduct Major Pathway

Figure 1: Mechanistic comparison of SNAr vs. Buchwald-Hartwig amination pathways.

Self-Validating Experimental Protocol: The Optimized SNAr Workflow

To ensure reproducibility, the following protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) and mechanistic rationales to guarantee success before proceeding to subsequent steps.

W Step1 1. Reagent Mixing Step2 2. Thermal Activation Step1->Step2 Step3 3. IPC Monitoring Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification Step4->Step5 Step6 6. Final Product Step5->Step6

Figure 2: Self-validating experimental workflow for the optimized SNAr synthesis.

Step-by-Step Methodology

Step 1: System Preparation & Reagent Charging

  • Action: Charge Methyl 4-bromo-2-fluorobenzoate (1.0 eq) and 6-azaspiro[2]octane (1.2 eq) into a dry, nitrogen-flushed reactor.

  • Causality: A slight stoichiometric excess of the spirocyclic amine ensures complete consumption of the fluorobenzoate. Unreacted fluorobenzoate is highly lipophilic and difficult to separate from the final product, whereas excess polar amine is easily washed away during the aqueous workup.

Step 2: Base Addition & Solvent Introduction

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by anhydrous DMSO (10 volumes).

  • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HF generated during the reaction. DMSO is critical; its high dielectric constant strongly solvates the cations while leaving the nucleophilic amine exposed, significantly lowering the activation energy required to form the Meisenheimer complex.

Step 3: Thermal Activation & In-Process Control (IPC)

  • Action: Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Self-Validation Check (Crucial): Sample the reaction at 12 hours for LC-MS analysis. Do not proceed until the LC-MS confirms >99% consumption of the starting material. The product mass must display a distinct 1:1 isotope pattern at m/z 324/326 [M+H]+, confirming the preservation of the critical bromine atom.

Step 4: Quench & Phase Separation

  • Action: Cool the reactor to room temperature and quench by slowly adding 30 volumes of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 15 volumes).

  • Causality: DMSO is highly miscible with water but can act as a co-solvent, dragging the organic product into the aqueous phase. Using ice-cold water drastically reduces the solubility of the lipophilic product in the aqueous-DMSO mixture, forcing it into the organic phase and preventing yield loss.

Step 5: Purification & Final Validation

  • Action: Wash the combined organic layers with brine (5 x 10 volumes) to remove residual DMSO. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: Perform ¹H-NMR on the isolated solid. The complete disappearance of the highly split ortho-fluorine coupling in the aromatic region, coupled with the appearance of the spirocyclic aliphatic protons, confirms successful and exclusive ortho-substitution.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. As drug development professionals, our commitment to safety and environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This guide is structured to provide not just a protocol, but a framework for thinking about chemical waste, grounded in regulatory compliance and sound scientific principles.

Hazard Assessment and Chemical Profile

  • Halogenated Aromatic Compound: The brominated benzene ring suggests environmental persistence and potential toxicity. Halogenated organic compounds are often subject to stringent disposal regulations and are not suitable for landfill or sewer disposal.[2][3] Incineration is a common and effective disposal method for such materials.[4][5]

  • Tertiary Amine (6-azaspiro[2.5]octane): The spirocyclic amine moiety introduces basicity. Amines can react exothermically with acids and oxidizing agents. Therefore, segregation from these chemical classes is critical to prevent hazardous reactions in the waste container.[6]

  • Benzoate Ester: The methyl benzoate group may cause skin and eye irritation, similar to related compounds.[7][8]

Based on analogous structures like Methyl 4-bromo-2-methylbenzoate and other brominated aromatics, we can anticipate the following hazards:

Hazard ClassInferred RiskGHS Pictogram (Anticipated)
Acute Toxicity (Oral) Potentially harmful if swallowed.[9][10]GHS07 (Exclamation Mark)
Skin Corrosion/Irritation Causes skin irritation.[7][8]GHS07 (Exclamation Mark)
Eye Damage/Irritation Causes serious eye irritation.[7][8]GHS07 (Exclamation Mark)
Aquatic Toxicity Halogenated compounds can be harmful to aquatic life.[6][11]No pictogram; requires careful environmental disposal.

This inferred profile mandates handling this compound under the guidelines established by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[12][13]

Regulatory Compliance: The Foundation of Safe Disposal

All laboratory waste is governed by federal and local regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[14]

Your institution's Environmental Health & Safety (EH&S) office is the ultimate authority for waste disposal procedures on-site.[15] This guide is intended to prepare the waste for collection by EH&S in a compliant manner.

Key Regulatory Principles:

  • Generator Responsibility: The laboratory that creates the waste is responsible for its safe handling and proper identification.[1]

  • Waste Determination: All waste must be evaluated to determine if it is hazardous. For a novel or uncharacterized compound like this, it must be managed as hazardous waste.[14]

  • Segregation: Incompatible chemicals must be stored in separate waste containers.[1][14]

  • Labeling: All hazardous waste containers must be properly labeled from the moment accumulation begins.[1][15]

Disposal Protocol: A Step-by-Step Guide

This protocol ensures that Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is handled, stored, and disposed of in a manner that protects researchers and the environment.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart for extended contact).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Container Selection

The primary disposal route for this compound is destructive incineration via a licensed hazardous waste disposal facility.

  • Identify the Correct Waste Stream: Designate this compound for the "Halogenated Organic Solid Waste" stream. Do NOT mix with non-halogenated waste, as this can increase disposal costs and complicate treatment.[16]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, leak-proof screw cap.[14][15] The container must be chemically compatible with the waste.

  • Affix a Hazardous Waste Label: Immediately apply a "HAZARDOUS WASTE" label to the container.[15]

Accumulating and Labeling Waste
  • Transferring Waste: Carefully transfer the solid Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate into the labeled waste container using a powder funnel. Perform this transfer inside a certified chemical fume hood to minimize inhalation exposure.

  • Decontaminating Labware:

    • Spatulas/Glassware: Rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The resulting solvent rinse is now considered halogenated organic liquid waste and must be collected in a separate, properly labeled "Halogenated Organic Liquid Waste" container.

    • Weigh Boats/Consumables: Dispose of as solid hazardous waste in the same container as the primary compound.

  • Completing the Label: On the hazardous waste label, clearly write the full chemical name: "Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate".[15] Do not use abbreviations. List all constituents and their approximate percentages.

  • Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[1][15]

Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[15][17]

  • Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills.[1]

  • Segregation in Storage: Store the halogenated waste away from incompatible materials, particularly strong acids and oxidizers.

  • Arrange for Pickup: Once the container is full (do not overfill, leave at least 10% headspace) or when the project is complete, contact your institution's EH&S department to schedule a waste pickup.[15]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate.

DisposalWorkflow Disposal Workflow for Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate start Start: Have Waste Compound assess 1. Assess Hazards (Treat as Hazardous: Halogenated Aromatic Amine) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Select Waste Stream 'Halogenated Organic Solid Waste' ppe->segregate container 4. Prepare Waste Container - Compatible Material (HDPE/Glass) - Affix 'Hazardous Waste' Label segregate->container transfer 5. Transfer Waste in Fume Hood - Add solid to container - Collect rinsate separately container->transfer label_complete 6. Complete Label - Full Chemical Name - List all constituents transfer->label_complete store 7. Store in Satellite Accumulation Area - Closed Container - Secondary Containment - Segregated label_complete->store pickup 8. Arrange for EH&S Pickup store->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Decision workflow for compliant disposal.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For a small spill (<100g) that you are trained to handle:

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing full PPE, cover the spill with a chemical absorbent material suitable for organic compounds.

    • Carefully sweep the absorbed material into the designated "Halogenated Organic Solid Waste" container.

  • For Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's emergency line and EH&S department. Do not attempt to clean up a large spill without specialized training and equipment.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this directive is built upon a conservative hazard assessment, drawing from the known profiles of structurally analogous compounds and established principles of laboratory safety. Our primary goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Probable Hazard Assessment

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate incorporates three key structural motifs: a brominated aromatic ring, a benzoate ester, and a spirocyclic amine. Analysis of SDS for similar brominated benzoate compounds reveals a consistent pattern of hazards.[1][2][3][4]

Based on these analogs, we can anticipate the following hazard profile:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3][4]

  • Eye Irritation: Likely to cause serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3][4]

  • Toxicity: May be harmful if swallowed or absorbed through the skin.[1] One analog, Methyl 4-bromo-2-methoxybenzoate, is listed as "Toxic if swallowed".[1]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core PPE Recommendations

The minimum required PPE for handling this compound is outlined below. This selection is designed to create a reliable barrier against the anticipated hazards.

Protection Type Required PPE Rationale & Key Specifications
Hand Protection Nitrile GlovesProvides good resistance to a broad range of chemicals, including halogenated compounds. Should be a minimum of 4 mil thickness. Double-gloving is recommended for extended operations or when handling larger quantities.[5]
Eye & Face Protection Chemical Splash GogglesMust be ANSI Z87.1-rated and provide a complete seal around the eyes to protect from splashes, dust, and vapors.[5] Safety glasses are insufficient.[5] A face shield should be worn over goggles when there is a significant splash risk.[6]
Body Protection Chemical-Resistant Lab CoatA fully-buttoned lab coat, preferably made of a material like polyester or a poly-cotton blend, is required. It must have long sleeves and be appropriately sized to ensure full coverage.[7][8]
Respiratory Protection NIOSH-approved Respirator (Task-Dependent)Not required when handling small quantities within a certified chemical fume hood.[9] Required if handling the solid outside of a fume hood or if aerosolization is possible. An N95 dust mask or a half-mask respirator with P100 (particulate) cartridges would be appropriate.

Operational and Disposal Plans

A safe experiment begins before the first reagent is measured and ends only after the last piece of equipment is cleaned and waste is properly segregated. The following procedural guidance is designed to create a self-validating system of safety.

Step-by-Step Safe Handling Workflow

This protocol outlines the critical steps for safely using Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate in a typical laboratory setting. The causality is clear: preparation minimizes exposure, containment prevents release, and proper disposal mitigates downstream risk.

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[8][10]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Assemble all necessary chemicals, equipment, and waste containers before starting.

    • Review the Safety Data Sheets (SDS) for all other reagents involved in the procedure.[10][11]

  • Donning PPE:

    • Put on PPE in the correct order to ensure proper fit and coverage. (See diagram below).

  • Execution:

    • Perform all manipulations of the solid compound or its solutions inside the fume hood to contain any dust or vapors.[12]

    • Use secondary containment (e.g., a tray) when transporting the chemical within the lab.[9][12]

    • In case of a spill, immediately alert colleagues and follow your institution's spill cleanup procedures. Ensure appropriate spill kits are available.[11]

  • Decontamination & Doffing PPE:

    • Clean all non-disposable equipment thoroughly after use.

    • Remove PPE in the reverse order of donning to avoid self-contamination. (See diagram below).

  • Disposal:

    • Dispose of contaminated gloves, weigh boats, and other disposable items in a dedicated hazardous waste container.

    • Segregate waste streams. As a brominated organic compound, this chemical waste is considered Halogenated Organic Waste .[13][14][15] It must not be mixed with non-halogenated waste streams to ensure proper and cost-effective disposal by incineration.[13][14][16]

Mandatory Visualization: Safe Handling and PPE Workflow

The following diagrams illustrate the critical safety workflows for handling this compound.

G cluster_prep 1. Preparation cluster_ppe 2. Execution cluster_dispose 3. Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Safety Equipment (Eyewash/Shower) prep1->prep2 prep3 Assemble Materials & Waste Containers prep2->prep3 ppe1 Don PPE Correctly prep3->ppe1 exec1 Handle Chemical in Fume Hood ppe1->exec1 ppe2 Doff PPE Correctly exec1->ppe2 disp1 Dispose of Contaminated Disposable Items ppe2->disp1 disp2 Segregate Halogenated Organic Waste disp1->disp2

Caption: High-level workflow for safe chemical handling.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles don1->don2 don3 3. Gloves (Outer Pair Last) don2->don3 doff1 1. Gloves (Outer Pair First) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles doff2->doff3

Caption: Procedural sequence for donning and doffing PPE.

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and your research. Should you have any questions or require further clarification, always consult with your institution's Environmental Health & Safety (EHS) department.

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